Methyl 3-hydroxy-2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,4-7)5(8)9-3/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFTNVYOAGTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161214 | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-80-3 | |
| Record name | Methyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-HYDROXYPIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKS6ZV8KFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as Methyl Hydroxypivalate. It covers its chemical properties, synthesis protocols, and applications, particularly focusing on its relevance in synthetic chemistry and drug discovery.
Compound Profile and Structural Formula
This compound is an organic compound classified as an ester.[1] It is derived from 3-hydroxy-2,2-dimethylpropanoic acid and features both a hydroxyl and a methyl ester functional group.[1] Its structure is notable for the gem-dimethyl groups adjacent to the ester functionality.
Structural Formula:
Image Source: PubChem CID 84152
Physicochemical Properties
The compound is typically a colorless to pale yellow liquid with a fruity odor.[1] It is soluble in organic solvents and its hydroxyl group allows for hydrogen bonding, which influences its physical properties like boiling point and solubility.[1]
Table 1: Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₁₂O₃[2] |
| Molecular Weight | 132.16 g/mol [2] |
| CAS Number | 14002-80-3[2] |
| Density | 1.036 g/mL at 25 °C[3] |
| Boiling Point | 177-178 °C at 740 mmHg[3] |
| Flash Point | 76 °C (169 °F) - closed cup[3][4] |
| Refractive Index | n20/D 1.428[3] |
Experimental Protocols: Synthesis
This compound can be synthesized through several routes. Below are two detailed experimental protocols derived from established methods.
Protocol 1: From 3-chloro-2,2-dimethylpropionic acid [5]
This method involves the reaction of a chlorinated precursor with sodium methoxide.
-
Reaction Setup: To a stirred solution of 30.0 grams (0.22 mol) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol, add 35.6 grams (0.66 mol) of a 25% sodium methoxide solution in methanol dropwise.
-
Reaction Conditions: The addition is exothermic, causing the temperature to rise to 40°C. After the addition is complete, heat the mixture at reflux for 4 hours.
-
Work-up: Cool the reaction mixture to ambient temperature and stir for one hour. Acidify the mixture with concentrated hydrochloric acid and add 150 ml of water.
-
Extraction: Extract the aqueous mixture with four 100 ml portions of methylene chloride.
-
Purification: Combine the organic extracts, dry them with magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the final product as an oil.[5]
Protocol 2: Fischer Esterification of 3-Hydroxy-2,2-dimethylpropionic acid [4]
This is a classic acid-catalyzed esterification.
-
Reaction Setup: Dissolve 15.00 g (127.0 mmol) of 3-Hydroxy-2,2-dimethylpropionic acid in 200 mL of methanol.
-
Catalysis: Add 13.5 g (254 mmol) of concentrated sulfuric acid to the solution.
-
Reaction Conditions: Stir the reaction mixture under reflux for 16 hours.
-
Work-up: After the reaction, concentrate the mixture under vacuum. Dilute the residue with 100 mL of ethyl acetate.
-
Washing: Wash the organic solution sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and finally brine (50 mL).
-
Purification: Dry the organic phase with anhydrous sodium sulfate. Remove the solvent under vacuum to afford the product as a colorless liquid.[4]
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis.[1] Its applications are found in the production of resins, coatings, and plasticizers.[4]
For drug development professionals, it is a crucial building block for more complex molecules. Research has shown that derivatives of this compound can act as selective inhibitors of colon cancer cell proliferation.[6] Specifically, a series of compounds synthesized from a modified version of this compound have been investigated as promising Histone Deacetylase (HDAC) inhibitors.[6] The introduction of methyl groups is a significant strategy in lead compound optimization, as it can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]
Visualized Workflow: Synthesis via Fischer Esterification
The following diagram illustrates the logical workflow for the synthesis of this compound using the Fischer Esterification protocol.
Caption: Logical workflow for the synthesis of the target compound.
References
- 1. CAS 14002-80-3: this compound [cymitquimica.com]
- 2. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,2-dimethyl-3-hydroxypropionate 98 14002-80-3 [sigmaaldrich.com]
- 4. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-80-3)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as Methyl Hydroxypivalate, is a versatile organic compound with significant applications as a building block and intermediate in various industrial and research settings. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, detailed synthesis protocols, and known applications, with a particular focus on its relevance to pharmaceutical research.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in water and common organic solvents, a property attributable to the presence of both a hydrophilic hydroxyl group and a lipophilic ester group.[1][2][3]
Physicochemical Properties
A compilation of the key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 14002-80-3 | [1][2][4] |
| Molecular Formula | C₆H₁₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 132.16 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.036 g/mL at 25 °C | [2][3][6] |
| Boiling Point | 177-178 °C (at 740 mmHg) | [2][3][6][7] |
| Melting Point | -16 °C | [2][3][7] |
| Flash Point | 76 °C / 169 °F (closed cup) | [2][3][7] |
| Refractive Index (n²⁰/D) | 1.428 | [2][3][6][7] |
| Vapor Pressure | 0.105 mmHg at 25 °C | [2] |
| Water Solubility | Soluble | [2][3] |
| pKa (Predicted) | 14.21 ± 0.10 | [3] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H NMR (Proton NMR): The proton NMR spectrum provides definitive structural information. A reported spectrum in DMSO-d₆ shows the following characteristic peaks, confirming the arrangement of protons in the molecule.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.71 | Singlet | 3H | -OCH₃ (Methyl ester) |
| 3.56 | Singlet | 2H | -CH₂- (adjacent to -OH) |
| 2.05-2.04 | Multiplet | 1H | -OH (Hydroxyl) |
| 1.19 | Singlet | 6H | -C(CH₃)₂ (gem-Dimethyl) |
¹³C NMR and IR Spectroscopy: While detailed peak assignments are not fully enumerated in the cited literature, spectral data for ¹³C NMR and Infrared (IR) spectroscopy are available through databases such as PubChem and commercial suppliers, which can be used for further structural verification.[4][8]
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. The following sections provide detailed experimental protocols for two common laboratory-scale methods.
Method 1: From 3-Hydroxy-2,2-dimethylpropionic Acid
This method involves the direct Fischer esterification of the corresponding carboxylic acid using a strong acid catalyst.[3]
Experimental Protocol:
-
Reaction Setup: Dissolve 3-hydroxy-2,2-dimethylpropionic acid (15.00 g, 127.0 mmol) in methanol (200 mL) in a round-bottom flask equipped with a reflux condenser.[3]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (13.5 g, 254 mmol) to the solution while stirring.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.[3]
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (100 mL).[3]
-
Extraction: Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and finally brine (50 mL).[3]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product as a colorless liquid.[3]
Method 2: From 3-Chloro-2,2-dimethylpropionic Acid
This synthetic route involves a nucleophilic substitution reaction using sodium methoxide.[9]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3-chloro-2,2-dimethylpropionic acid (30.0 g, 0.22 mol) in absolute methanol (100 mL), add a 25% methanolic solution of sodium methoxide (35.6 g, 0.66 mol) dropwise. The reaction is exothermic.[9]
-
Reflux: Upon completion of the addition, heat the reaction mixture at reflux for 4 hours.[9]
-
Cooling: Cool the mixture to ambient temperature and continue stirring for one hour.[9]
-
Acidification & Extraction: Acidify the reaction mixture with concentrated hydrochloric acid and add 150 mL of water. Extract the mixture with four 100 mL portions of methylene chloride.[9]
-
Purification: Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product as an oil.[9]
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of various commercial products, including liquid crystal materials, dyes, plasticizers, and the herbicide isoxaflutole.[3]
In the realm of drug development, while the title compound itself is not a therapeutic agent, its structural motif is of significant interest. Research has shown that derivatives of the closely related structure, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, function as potent Histone Deacetylase (HDAC) inhibitors.[10] These synthesized derivatives have demonstrated selective anti-proliferative activity against colon cancer cells, highlighting the potential of this chemical scaffold in oncology research.[10]
Safety and Handling
This compound is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[2][4][7][11] Proper personal protective equipment (PPE), including gloves and eye/face protection, should be used when handling this chemical.[2][12]
| Hazard Type | GHS Codes | Risk & Safety Phrases | Source(s) |
| Flammability | H227 (Combustible liquid) | - | [7][11] |
| Health Hazards | H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | R36/37/38 (Irritating to eyes, respiratory system and skin)S26, S36/37/39 | [2][3][4][12] |
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12] Handling: Use in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[12] Facilities should be equipped with an eyewash station and a safety shower.[12]
References
- 1. CAS 14002-80-3: this compound [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 4. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 14002-80-3 this compound AKSci Z4147 [aksci.com]
- 8. 14002-80-3|this compound|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 11. Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Physical Properties of Methyl Hydroxypivalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl hydroxypivalate (also known as methyl 3-hydroxy-2,2-dimethylpropanoate). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.
Core Physical Properties of Methyl Hydroxypivalate
Methyl hydroxypivalate is a colorless to almost colorless clear liquid at room temperature.[1][2] It is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. A precise understanding of its physical properties is crucial for its effective application and handling in a laboratory and industrial setting.
Quantitative Data Summary
The key physical properties of methyl hydroxypivalate are summarized in the table below. These values represent a consensus from publicly available data.
| Property | Value | Units |
| Molecular Formula | C₆H₁₂O₃ | - |
| Molecular Weight | 132.16 | g/mol [3][4][5][6] |
| Boiling Point | 177 - 178 | °C[1][3][7][8] |
| Melting Point | -16 | °C[1][2][3][5][7] |
| Density | 1.036 - 1.04 | g/mL at 20-25 °C[1][3][7][8] |
| Refractive Index | 1.428 - 1.43 | n²⁰/D[1][3][8] |
| Solubility in Water | Soluble | -[1][3][8] |
| Flash Point | 76 - 77 | °C[1][7] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the key physical properties of methyl hydroxypivalate.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For methyl hydroxypivalate, a common and reliable method is the capillary method using a Thiele tube or a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of methyl hydroxypivalate is introduced into a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the liquid within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heat-transfer fluid (such as paraffin oil or silicone oil) within a Thiele tube or placed in the heating block of a melting point apparatus.
-
Heating: The apparatus is heated gently and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The heating rate is controlled to be slow near the expected boiling point. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Confirmation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted. This temperature should be very close to the boiling point. For accuracy, the determination should be repeated at least twice, and the average value reported.
Determination of Melting Point
As methyl hydroxypivalate has a melting point of -16 °C, its determination requires a cooling bath rather than a heating apparatus. The principle remains the observation of a phase transition.
Methodology:
-
Sample Preparation: A small amount of liquid methyl hydroxypivalate is placed in a capillary tube.
-
Apparatus Setup: The capillary tube is attached to a low-temperature thermometer. The assembly is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).
-
Cooling and Observation: The bath is cooled slowly. The temperature is constantly monitored. The melting point is recorded as the temperature at which the liquid solidifies.
-
Confirmation: The solidified sample is allowed to slowly warm up, and the temperature at which the solid completely transitions back to a liquid is also recorded. The melting point is the temperature at which the solid and liquid phases are in equilibrium.
Determination of Density
The density of a liquid can be accurately determined using a pycnometer or by the principle of buoyancy.
Methodology (using a pycnometer):
-
Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately (m₁).
-
Sample Filling: The pycnometer is filled with methyl hydroxypivalate, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded (e.g., 20 °C).
-
Weighing: The filled pycnometer is weighed accurately (m₂).
-
Calculation: The mass of the methyl hydroxypivalate is calculated by subtracting the mass of the empty pycnometer (m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.
Determination of Solubility in Water
A standard method to determine the solubility of a liquid in water is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of methyl hydroxypivalate is added to a known volume of distilled water in a flask with a stopper.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, the mixture is allowed to stand undisturbed in the constant temperature bath to allow for the separation of the undissolved methyl hydroxypivalate. If an emulsion forms, centrifugation may be required.
-
Analysis: A sample of the aqueous layer is carefully removed, ensuring no undissolved droplets are included. The concentration of methyl hydroxypivalate in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The determined concentration represents the solubility of methyl hydroxypivalate in water at that specific temperature.
Visualizations
The following diagrams illustrate key workflows relevant to the characterization of methyl hydroxypivalate.
References
- 1. thinksrs.com [thinksrs.com]
- 2. mt.com [mt.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. phillysim.org [phillysim.org]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. store.astm.org [store.astm.org]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-hydroxy-2,2-dimethylpropanoate
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-hydroxy-2,2-dimethylpropanoate, a key organic intermediate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Proton Environments
This compound, also known as methyl 3-hydroxypivalate, possesses the chemical formula C₆H₁₂O₃.[1] Its structure is characterized by a methyl ester group, a quaternary carbon substituted with two methyl groups (gem-dimethyl), and a primary alcohol. This arrangement gives rise to four distinct proton environments, which are fundamental to interpreting its ¹H NMR spectrum.
-
-OCH₃ (a): Three equivalent protons of the methyl ester group.
-
-C(CH₃)₂ (b): Six equivalent protons of the two methyl groups attached to the same carbon.
-
-CH₂OH (c): Two equivalent protons of the methylene group adjacent to the hydroxyl group.
-
-OH (d): One proton of the hydroxyl group.
¹H NMR Spectral Data
The chemical shifts, multiplicities, and integration of the proton signals are influenced by the solvent used for the NMR analysis. Below is a summary of the experimental data in deuterated dimethyl sulfoxide (DMSO-d₆) and a predicted spectrum in deuterated chloroform (CDCl₃), a more common solvent for such compounds.
Data Presentation
Table 1: Experimental ¹H NMR Data for this compound in DMSO-d₆
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 3.71 | Singlet (s) | 3H | -OCH₃ |
| c | 3.56 | Singlet (s) | 2H | -CH₂OH |
| d | 2.05-2.04 | Multiplet (m) | 1H | -OH |
| b | 1.19 | Singlet (s) | 6H | -C(CH₃)₂ |
Note: The data presented in Table 1 is based on an experimental spectrum in DMSO-d₆.[2] The observation of a singlet for the -CH₂ protons and a multiplet for the -OH proton may be due to the rate of proton exchange in this solvent.
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| a | ~3.7 | Singlet (s) | 3H | -OCH₃ |
| c | ~3.5 | Doublet (d) | 2H | -CH₂OH |
| d | Variable (broad singlet or triplet) | Triplet (t) or Broad Singlet (br s) | 1H | -OH |
| b | ~1.2 | Singlet (s) | 6H | -C(CH₃)₂ |
Note: The data in Table 2 is a prediction based on standard proton chemical shift values and coupling constants. In a non-polar solvent like CDCl₃, the hydroxyl proton is expected to couple with the adjacent methylene protons, resulting in a triplet, while the methylene protons would appear as a doublet. The exact chemical shift and multiplicity of the -OH proton can vary depending on concentration and sample purity.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of high-purity this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent, typically CDCl₃ or DMSO-d₆. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can affect the spectral resolution.
Instrument Setup and Data Acquisition
-
Spectrometer Preparation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible resolution.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum of a small molecule, a few scans are typically sufficient.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each peak and identify the precise chemical shifts.
Visualization of Structure and Spectral Correlation
The following diagrams illustrate the chemical structure of this compound and the logical correlation between the different proton environments and their expected signals in the ¹H NMR spectrum.
References
An In-depth Technical Guide on the 13C NMR Characterization of Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of methyl 3-hydroxy-2,2-dimethylpropanoate. It includes detailed experimental protocols, a summary of predicted 13C NMR data, and a visual representation of the molecular structure with corresponding spectral assignments. This document is intended to serve as a valuable resource for scientists engaged in chemical analysis, synthesis, and drug development.
Introduction
This compound, also known as methyl hydroxypivalate, is a carboxylic acid ester. Its chemical structure contains several distinct carbon environments, making 13C NMR spectroscopy an essential tool for its identification and characterization. This technique provides valuable information about the carbon skeleton of the molecule, confirming its structure and purity.
Predicted 13C NMR Spectral Data
Due to the limited availability of public experimental spectra, the following 13C NMR chemical shift data is based on computational predictions. These predictions offer a reliable estimate of the expected chemical shifts and are instrumental for spectral assignment.
The structure of this compound features five unique carbon atoms. The predicted chemical shifts for each carbon in a standard deuterated chloroform (CDCl₃) solvent are presented in Table 1.
| Carbon Atom | IUPAC Name Position | Predicted Chemical Shift (δ) in ppm |
| C1 | Carbonyl Carbon (C=O) | 177.0 |
| C2 | Quaternary Carbon (C(CH₃)₂) | 46.0 |
| C3 | Methylene Carbon (CH₂OH) | 70.0 |
| C4 | Methyl Carbons (C(CH₃)₂) | 22.0 |
| C5 | Methoxy Carbon (OCH₃) | 52.0 |
Note: Chemical shifts are predicted and referenced to tetramethylsilane (TMS) at 0.00 ppm.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring the 13C NMR spectrum of this compound, based on standard laboratory practices for small organic molecules.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at approximately 77.16 ppm, which can be used as an internal reference.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Parameters
The data should be acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.
-
Nucleus: ¹³C
-
Spectrometer Frequency: Approximately 100.6 MHz for a 400 MHz ¹H spectrometer.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at approximately 77.16 ppm.
Visualization of Molecular Structure and 13C NMR Assignments
The following diagram illustrates the chemical structure of this compound with each unique carbon atom labeled. The predicted 13C NMR chemical shifts are assigned to their respective carbons.
Caption: Predicted 13C NMR assignments for this compound.
Conclusion
This technical guide provides a framework for the 13C NMR characterization of this compound. The predicted spectral data offers a strong reference point for experimental work, and the detailed experimental protocol outlines the necessary steps for acquiring high-quality spectra. The provided visualization aids in the straightforward assignment of the carbon signals. This information is crucial for the verification of the compound's structure in various scientific and industrial applications, including quality control in drug manufacturing and as a reference in synthetic chemistry.
An In-depth Technical Guide to the FT-IR Analysis of Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of methyl 3-hydroxy-2,2-dimethylpropanoate. This analysis is critical for the structural elucidation and quality control of this compound, which serves as a valuable building block in organic synthesis and drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and a visual representation of the functional group correlations.
Data Presentation: Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the presence of key functional groups: a hydroxyl group (-OH), an ester group (-COOCH
3
), and alkane moieties (C-H). The expected absorption frequencies are summarized in the table below. These predictions are based on established correlation tables for organic compounds.[1][2][3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~2960-2850 | Strong | C-H Stretch | Methyl (-CH
|
| ~1750-1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1470-1450 | Medium | C-H Bend | Methyl (-CH
|
| ~1300-1000 | Strong | C-O Stretch | Ester and Alcohol |
Experimental Protocols
The following section details the methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature.
Method 1: Neat Liquid Film on Salt Plates
-
Sample Preparation : Place one to two drops of this compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Film Formation : Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Spectrometer Setup : Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty spectrometer.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically displayed in terms of transmittance or absorbance.
Method 2: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation : Directly apply a small drop of this compound onto the surface of the ATR crystal (e.g., diamond or zinc selenide).
-
Spectrometer Setup : Ensure the ATR accessory is correctly installed in the FT-IR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum with the clean, empty ATR crystal.
-
Collect the sample spectrum. A pressure arm may be used to ensure good contact between the liquid sample and the crystal.
-
Acquire the spectrum over the range of 4000 to 650 cm⁻¹ (the lower limit is often determined by the ATR crystal material).
-
-
Data Processing : The instrument software will automatically process the data to produce the final absorbance or transmittance spectrum.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the FT-IR analysis of this compound.
Caption: Correlation of functional groups to IR absorptions.
Caption: Experimental workflow for FT-IR analysis.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-2,2-dimethylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-hydroxy-2,2-dimethylpropanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust, generalized experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies described are based on well-established scientific principles for solubility determination.
Introduction
This compound (CAS No. 14002-80-3) is an organic compound that is soluble in organic solvents and also soluble in water.[1][2][3] Its structure, featuring both a hydroxyl group and an ester, suggests that it can participate in hydrogen bonding, which influences its physical properties such as boiling point and solubility.[1] Understanding its solubility in different organic solvents is crucial for its application in various chemical processes, including synthesis, purification, and formulation development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible scientific literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise solubility data for their specific applications. The following table provides a template for recording experimentally determined solubility values.
Table 1: Template for Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x₁) | Method of Analysis |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| User-defined |
Experimental Protocols
The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Caption: Experimental workflow for solubility determination.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known mass or volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is established. Preliminary studies may be necessary to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to rest for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the flask under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, weigh the flask again to determine the mass of the dissolved solute.
-
The solubility can then be calculated in terms of g/100g of solvent.
-
For lower solubilities or for cross-validation, analytical methods like HPLC or UV-Vis spectrophotometry can be used.
-
Method Development:
-
HPLC: Develop an isocratic or gradient HPLC method capable of separating and quantifying this compound from any potential impurities. A common setup might involve a C18 column with a mobile phase of methanol and water.
-
UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the solvent of interest.
-
Analyze each standard using the developed HPLC or UV-Vis method and plot a graph of response (e.g., peak area or absorbance) versus concentration.
-
The resulting linear equation will be used to determine the concentration of the unknown saturated solutions.
-
-
Sample Analysis:
-
After filtration, dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted solution and use the calibration curve to determine the concentration of this compound in the saturated solution.
-
Thermodynamic Modeling
Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic properties of the solution process.
Caption: Data analysis workflow for solubility studies.
Commonly used models include:
-
The Apelblat Equation: An empirical model that relates the mole fraction solubility (x₁) to temperature (T in Kelvin).
-
ln(x₁) = A + B/T + C*ln(T)
-
Where A, B, and C are model parameters obtained by fitting the experimental data.
-
-
The van't Hoff Equation: This model describes the temperature dependence of the solubility and can be used to calculate the enthalpy of solution (ΔH°_sol) and entropy of solution (ΔS°_sol).
-
ln(x₁) = -ΔH°_sol / (R*T) + ΔS°_sol / R
-
Where R is the ideal gas constant. A plot of ln(x₁) versus 1/T should be linear.
-
These models are invaluable for interpolating solubility at different temperatures and for gaining insight into the dissolution process. A positive enthalpy of solution, for instance, indicates that the dissolution process is endothermic and that solubility will increase with temperature.
References
An In-depth Technical Guide to the Chemical Stability and Reactivity of Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxy-2,2-dimethylpropanoate is a bifunctional molecule of interest in various chemical and pharmaceutical applications. Its utility as a synthetic building block necessitates a thorough understanding of its chemical stability and reactivity. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and its reactivity with common reagents. Key topics covered include its thermal decomposition, hydrolysis, oxidation, and reduction. This document aims to be a valuable resource for researchers and professionals by summarizing quantitative data, providing detailed experimental protocols, and illustrating key chemical transformations.
Chemical Identity and Physical Properties
This compound, also known as methyl hydroxypivalate, is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14002-80-3 | [2][3][4] |
| Molecular Formula | C6H12O3 | [2][4] |
| Molecular Weight | 132.16 g/mol | [2] |
| Boiling Point | 177-178 °C at 740 mmHg | [5] |
| Density | 1.036 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.428 | [5] |
| Storage | Sealed in a dry place at room temperature | [1] |
Chemical Stability
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The primary degradation pathways are thermal decomposition and hydrolysis.
Thermal Stability
This compound undergoes unimolecular decomposition in the gas phase at elevated temperatures. The primary products of this decomposition are methyl isobutyrate and formaldehyde.[6][7] This reaction follows a first-order rate law.[6][7]
The kinetics of this decomposition have been studied in a static system, yielding the following Arrhenius expression for the rate coefficient (k) as a function of temperature (T):[6][7]
log k (s⁻¹) = (11.43 ± 0.57) - (180.4 ± 7.2 kJ mol⁻¹) / (2.303RT)
This study was conducted in the temperature range of 349-410 °C and a pressure range of 64-162 Torr.[6][7] The decomposition is proposed to proceed through a concerted, non-synchronous transition state where the hydroxyl hydrogen is abstracted by the carbonyl oxygen of the ester.[6]
Experimental Protocol: Determination of Thermal Decomposition Kinetics
This protocol describes a general method for studying the gas-phase thermal decomposition of a volatile compound like this compound in a static system.
Objective: To determine the rate constant and activation energy for the thermal decomposition of this compound.
Apparatus:
-
Static pyrolysis apparatus (e.g., a Pyrex reaction vessel of known volume)
-
High-vacuum line
-
Temperature-controlled furnace
-
Pressure transducer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Vessel Preparation: The Pyrex reaction vessel is thoroughly cleaned and, if necessary, "seasoned" by coating its internal surface to minimize surface-catalyzed reactions. For the decomposition of this compound, seasoning with allyl bromide has been shown to promote a homogeneous, unimolecular reaction.[6][7]
-
Sample Introduction: A known pressure of this compound vapor is introduced into the heated reaction vessel, which is maintained at a constant temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the total pressure increase over time using the pressure transducer. Alternatively, small aliquots of the gas mixture can be periodically withdrawn and analyzed by GC-MS to determine the concentration of the reactant and products.
-
Data Analysis:
-
For a first-order reaction, a plot of ln(P₀/P) versus time will be linear, where P₀ is the initial pressure of the reactant and P is the pressure at time t. The slope of this line gives the rate constant (k).
-
The experiment is repeated at several different temperatures to obtain a series of rate constants. .
-
The activation energy (Ea) and the pre-exponential factor (A) are determined from the Arrhenius plot of ln(k) versus 1/T.
-
Hydrolytic Stability
Esters are susceptible to hydrolysis, which can be catalyzed by both acid and base. The hydrolysis of this compound will yield 3-hydroxy-2,2-dimethylpropanoic acid and methanol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylate is deprotonated.
Experimental Protocol: Determination of Hydrolytic Stability
This protocol provides a general method for assessing the hydrolytic stability of an ester at different pH values.
Objective: To determine the rate of hydrolysis of this compound at various pH levels.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 4, 7, and 9)
-
Constant temperature bath or incubator
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV or MS)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution in a sealed vial to achieve the desired final concentration. Ensure the amount of organic solvent is minimal to avoid affecting the pH and reaction kinetics.
-
Incubation: Place the reaction vials in a constant temperature bath (e.g., 37 °C or 50 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Quench the reaction in the aliquot, if necessary, by adding a suitable reagent (e.g., a strong acid or base to neutralize the buffer and halt the reaction) or by immediate dilution with the mobile phase and injection into the HPLC.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of the ester versus time for each pH. The rate of hydrolysis can be determined from the slope of this plot. For a pseudo-first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear, and the slope will be the negative of the rate constant.
Chemical Reactivity
This compound possesses two reactive functional groups: a primary alcohol and a methyl ester. This allows for a range of chemical transformations.
Oxidation of the Hydroxyl Group
The primary alcohol in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
-
Oxidation to the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium chlorochromate (PCC) and the conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Oxidation to the Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate or chromic acid (Jones reagent), will typically oxidize the primary alcohol to a carboxylic acid.
Experimental Protocol: Oxidation of this compound to the Aldehyde (Swern Oxidation)
Objective: To synthesize methyl 3-formyl-2,2-dimethylpropanoate.
Reagents:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (anhydrous)
-
This compound
-
Triethylamine (anhydrous)
Procedure:
-
Activation of DMSO: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C (a dry ice/acetone bath). To this, add a solution of DMSO in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for a short period.
-
Addition of the Alcohol: Add a solution of this compound in anhydrous dichloromethane dropwise to the activated DMSO solution, again maintaining the low temperature.
-
Formation of the Ylide: After stirring for a period, add anhydrous triethylamine dropwise. The reaction mixture is typically stirred for some time at -78 °C and then allowed to warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Reduction of the Ester Group
The methyl ester group can be reduced to a primary alcohol using strong reducing agents. This reaction converts this compound into 2,2-dimethyl-1,3-propanediol.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions.
Experimental Protocol: Reduction of this compound to 2,2-dimethyl-1,3-propanediol
Objective: To synthesize 2,2-dimethyl-1,3-propanediol.
Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
A suitable work-up solution (e.g., water followed by dilute acid, or a Fieser work-up with Na₂SO₄·10H₂O)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Addition of the Ester: Add a solution of this compound in the same anhydrous solvent dropwise to the LiAlH₄ suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically heated at reflux for a period to ensure complete reduction.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a dilute acid solution (e.g., HCl or H₂SO₄) until the aluminum salts dissolve. Alternatively, a Fieser work-up can be performed by the sequential addition of water and then aqueous NaOH, followed by filtration to remove the aluminum salts.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the ether solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol. The product can be further purified by distillation or recrystallization.
Reactivity in the Context of Drug Development
This compound and its derivatives can serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, derivatives of this compound have been synthesized and investigated for their potential as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[8]
The bifunctional nature of this molecule allows for various synthetic strategies:
-
The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to introduce different substituents.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.[8]
The stability and predictable reactivity of this compound make it a reliable starting material for the construction of complex molecular architectures required in drug discovery and development.
Signaling Pathways and Experimental Workflows
While this compound is not known to be directly involved in biological signaling pathways, its derivatives can be designed to interact with specific biological targets. The following diagram illustrates a generalized workflow for the utilization of this compound in the early stages of drug discovery.
Caption: A generalized workflow for utilizing this compound in drug discovery.
The following diagram illustrates the key reactivity of the functional groups of this compound.
Caption: A summary of the key chemical reactions of this compound.
Conclusion
This compound is a valuable synthetic intermediate with well-defined, albeit somewhat limitedly documented, stability and reactivity profiles. Its thermal decomposition pathway and kinetics have been elucidated, providing a solid foundation for its use at elevated temperatures. While specific hydrolysis rate constants are not widely published, its behavior is expected to follow general principles of ester chemistry. The presence of both a primary alcohol and a methyl ester group allows for selective chemical transformations, making it a versatile building block in organic synthesis, including for applications in drug discovery. The experimental protocols provided in this guide offer a starting point for further investigation and utilization of this compound in a research and development setting.
References
- 1. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 2. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14002-80-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for methyl 3-hydroxy-2,2-dimethylpropanoate
An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate and Its Synonyms
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds, including their various synonyms and properties, is paramount. This guide provides a detailed overview of this compound, a versatile organic compound.
Synonyms and Chemical Identifiers
This compound is known by several other names in scientific literature and commercial databases. Utilizing the correct synonym is crucial for effective database searching and clear communication in research.
| Synonym | Source |
| Methyl 3-hydroxypivalate | [1][2] |
| Hydroxypivalic Acid Methyl Ester | [2][3] |
| Methyl 2,2-dimethyl-3-hydroxypropionate | [2][3][4] |
| Methyl Hydroxypivalate | [2][3] |
| Propanoic acid, 3-hydroxy-2,2-dimethyl-, methyl ester | [1][2] |
| 3-hydroxy-2,2-dimethylpropionic acid methyl ester | [1] |
| 2,2-Dimethyl-3-hydroxypropionic Acid Methyl Ester | [2] |
| Methyl β-hydroxypivalate | [5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experiments, understanding its behavior in different environments, and for safety considerations.
| Property | Value | Source |
| CAS Number | 14002-80-3 | [1][6][7] |
| Molecular Formula | C6H12O3 | [2][6][7] |
| Molecular Weight | 132.16 g/mol | [1][3][7] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Melting Point | -16 °C | [3][7] |
| Boiling Point | 177-178 °C at 740 mmHg | [3][4][8] |
| Density | 1.036 g/mL at 25 °C | [3][4][8] |
| Refractive Index | n20/D 1.428 | [3][4][8] |
| Flash Point | 169 °F (76 °C) - closed cup | [3][4] |
| Water Solubility | Soluble | [3] |
| EINECS Number | 237-805-3 | [7][8] |
| MDL Number | MFCD00009707 | [7][8] |
| InChI Key | KJRFTNVYOAGTHK-UHFFFAOYSA-N | [2][3][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Synthesis from 3-chloro-2,2-dimethylpropionic acid
This method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide in methanol.[9]
Experimental Protocol:
-
To a stirred solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol, add 35.6 grams (0.66 mole) of a 25% methanolic solution of sodium methoxide dropwise.
-
The reaction is exothermic, causing the temperature to rise to 40°C.
-
After the addition is complete, heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to ambient temperature and stir for one hour.
-
Acidify the reaction mixture with concentrated hydrochloric acid and add 150 ml of water.
-
Extract the mixture with four 100 ml portions of methylene chloride.
-
Combine the organic extracts and dry them with magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield methyl 3-hydroxy-2,2-dimethylpropionate as an oil (20.8 grams).[9]
References
- 1. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 4. 2,2-二甲基-3-羟基丙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 14002-80-3: this compound [cymitquimica.com]
- 7. 14002-80-3 this compound AKSci Z4147 [aksci.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate: A Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxy-2,2-dimethylpropanoate, a versatile chemical intermediate, holds a significant position in the landscape of organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and notable applications, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for laboratory and research professionals.
Chemical Identity and Properties
This compound, also known by synonyms such as Methyl hydroxypivalate and 2,2-Dimethyl-3-hydroxypropionic acid methyl ester, is a clear, colorless to pale yellow liquid.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14002-80-3 | [4][5] |
| Molecular Formula | C₆H₁₂O₃ | [4][5] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| Boiling Point | 177-178 °C at 740 mmHg | [2][6] |
| Melting Point | -16 °C | [3] |
| Density | 1.036 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.428 | [2][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. The selection of a particular method often depends on the availability of starting materials, desired yield, and reaction conditions. Below are detailed protocols for two common synthetic approaches.
Synthesis from 3-chloro-2,2-dimethylpropionic acid
This method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide in methanol.
Experimental Protocol:
-
In a suitable reaction vessel, a solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol is prepared and stirred.
-
To this solution, 35.6 grams (0.66 mole) of a 25% methanolic solution of sodium methoxide is added dropwise. The reaction is exothermic, causing the temperature to rise to approximately 40°C.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 4 hours.
-
The mixture is then cooled to ambient temperature and stirred for an additional hour.
-
Acidification is carried out using concentrated hydrochloric acid, followed by the addition of 150 ml of water.
-
The product is extracted with four 100 ml portions of methylene chloride.
-
The combined organic extracts are dried over magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield this compound as an oil.
Yield: 20.8 grams.
Synthesis Workflow from 3-chloro-2,2-dimethylpropionic acid
Caption: Synthesis of this compound.
Fischer Esterification of 3-Hydroxy-2,2-dimethylpropionic Acid
This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.[7][8][9]
Experimental Protocol:
-
Dissolve 15.00 g (127.0 mmol) of 3-Hydroxy-2,2-dimethylpropionic acid in 200 mL of methanol in a round-bottom flask.[3]
-
Carefully add 13.5 g (254 mmol) of concentrated sulfuric acid to the solution while stirring.[3]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[3]
-
After cooling, concentrate the reaction mixture under vacuum.
-
Dilute the residue with 100 mL of ethyl acetate and wash sequentially with two 50 mL portions of water, 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under vacuum to obtain Methyl 3-hydroxy-2,2-dimethylpropionate as a colorless liquid.[3]
Yield: 6.4 g (57.2%).[3]
Fischer Esterification Workflow
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415) [np-mrd.org]
- 2. Methyl 2,2-dimethyl-3-hydroxypropionate 98 14002-80-3 [sigmaaldrich.com]
- 3. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 4. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. community.wvu.edu [community.wvu.edu]
The Biological Frontier of Methyl 3-Hydroxy-2,2-dimethylpropanoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities associated with derivatives of methyl 3-hydroxy-2,2-dimethylpropanoate. The core focus of this document is to present a comprehensive overview of the current scientific findings, with a particular emphasis on anticancer and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Anticancer Activity of this compound Derivatives
Recent research has highlighted the potential of this compound derivatives as selective anticancer agents. Specifically, a series of compounds based on the structure of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have demonstrated significant inhibitory effects on the proliferation of human colon cancer cells (HCT-116).
Quantitative Anticancer Activity Data
The antiproliferative activity of synthesized methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives was evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. Notably, several derivatives exhibited significant cytotoxicity against this cancer cell line.
| Compound | Derivative Structure | IC50 (µg/mL) against HCT-116 Cells |
| 7a | N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 0.12 |
| 7g | N-(4-methoxybenzyl)-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 0.12 |
| 7d | N-butyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 0.81 |
Table 1: In vitro anticancer activity of selected methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives against HCT-116 colon cancer cells.
Experimental Protocols for Anticancer Activity Assessment
-
Cell Line: Human colorectal carcinoma cell line HCT-116.
-
Culture Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, they are detached using a 0.05% trypsin-EDTA solution. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh culture medium for passaging at a ratio of 1:3 to 1:10.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Treatment: HCT-116 cells are grown on coverslips in a 6-well plate and treated with the test compounds for 48 hours.
-
Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Following fixation, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: The cells are then stained with a 1 µg/mL DAPI solution for 5 minutes in the dark.
-
Visualization: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
Signaling Pathway and Experimental Workflow
The anticancer activity of these derivatives is believed to be mediated, in part, through the inhibition of the Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) signaling pathway, which plays a crucial role in the survival of cancer cells.
Antimicrobial Activity of Structurally Related Derivatives
Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, which are structurally related to this compound, have been synthesized and screened for their antimicrobial properties. These compounds have shown promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) values using the serial dilution method.
| Compound | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Compound A | 3-hydroxy-2-methylene-3-(4-chlorophenyl)propanoic acid | 16 | 32 | 32 |
| Compound B | 3-hydroxy-2-methylene-3-(4-nitrophenyl)propanoic acid | 32 | 64 | 64 |
| Compound C | 3-hydroxy-2-methylene-3-phenylpropanoic acid | 64 | 128 | 128 |
Table 2: Minimum Inhibitory Concentration (MIC) values of selected 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives.
Experimental Protocol for Antimicrobial Activity Assessment
The serial dilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow for Antimicrobial Screening
The workflow for screening the antimicrobial activity of the derivatives involves a systematic process of synthesis, characterization, and microbiological testing.
Conclusion
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their potential as anticancer and antimicrobial agents. The demonstrated efficacy against colon cancer cells, coupled with a potential mechanism of action involving the HSP90/TRAP1 pathway, warrants further investigation and optimization of these molecules for therapeutic development. Similarly, the antimicrobial activity of structurally related compounds suggests that this chemical scaffold can be a valuable starting point for the discovery of new anti-infective agents. Future research should focus on expanding the library of these derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-Hydroxy-2,2-dimethylpropanoate
Introduction
Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as methyl hydroxypivalate, is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and materials. Due to the steric hindrance around the carboxylic acid group, the direct functionalization of pivalic acid to introduce a hydroxyl group at the C3 position is challenging. The Hell-Volhard-Zelinsky reaction, a common method for α-halogenation of carboxylic acids, is not applicable to pivalic acid as it lacks α-hydrogens. Therefore, a multi-step synthesis commencing from more amenable starting materials is the preferred approach.
This document outlines a reliable three-step synthesis route starting from isobutyraldehyde and formaldehyde. The pathway involves an initial aldol condensation to form hydroxypivalaldehyde, followed by an oxidation to 3-hydroxy-2,2-dimethylpropanoic acid, and culminating in a Fischer esterification to yield the desired this compound.
Overall Synthesis Pathway
The synthesis is performed in three main stages:
-
Step 1: Aldol Condensation - Synthesis of 3-hydroxy-2,2-dimethylpropanal (hydroxypivalaldehyde) from isobutyraldehyde and formaldehyde.
-
Step 2: Oxidation - Conversion of 3-hydroxy-2,2-dimethylpropanal to 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid).
-
Step 3: Esterification - Formation of this compound via Fischer esterification of 3-hydroxy-2,2-dimethylpropanoic acid.
Experimental Protocols
Step 1: Synthesis of 3-hydroxy-2,2-dimethylpropanal (Hydroxypivalaldehyde)
This procedure is based on the base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde.[1][2][3][4]
Materials and Reagents:
-
Isobutyraldehyde (IBA)
-
Formaldehyde (37% aqueous solution, formalin)
-
Triethylamine (TEA) or other suitable basic catalyst (e.g., NaOH, K₂CO₃)[1][5]
-
Deionized water
-
Organic solvent for extraction (e.g., octanol, aldehyde solvent as per patent literature)[2][4]
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the isobutyraldehyde and the basic catalyst (e.g., triethylamine). The molar ratio of isobutyraldehyde to formaldehyde is typically maintained in a slight excess of isobutyraldehyde (e.g., 1.1:1).[6]
-
Heat the mixture to the desired reaction temperature, generally between 50-100°C.[2]
-
Slowly add the aqueous formaldehyde solution to the reaction mixture over a period of 30-60 minutes, while maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30-120 minutes to ensure complete conversion.[2]
-
Upon completion, cool the reaction mixture. The product, hydroxypivalaldehyde, can be purified by extraction and distillation.[4] The organic layer containing the product is separated from the aqueous layer. Unreacted isobutyraldehyde and the extraction solvent can be removed by distillation.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Molar Ratio (IBA:Formaldehyde) | 1:1 to 1.5:1 | [2] |
| Catalyst | Triethylamine | [2] |
| Reaction Temperature | 50-100°C | [2] |
| Reaction Time | 30-120 minutes | [2] |
| Conversion of Isobutyraldehyde | 90-100% | [2] |
| Selectivity for Hydroxypivalaldehyde | >90% | [2] |
| Typical Yield | 84-94% | [2] |
Step 2: Synthesis of 3-hydroxy-2,2-dimethylpropanoic Acid (Hydroxypivalic Acid)
This protocol details the oxidation of hydroxypivalaldehyde to hydroxypivalic acid using hydrogen peroxide.[7]
Materials and Reagents:
-
3-hydroxy-2,2-dimethylpropanal (from Step 1)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Deionized water
Procedure:
-
In a reaction vessel, prepare an aqueous solution of 3-hydroxy-2,2-dimethylpropanal.
-
Heat the solution to a temperature between 60°C and 80°C.[7]
-
Slowly add the 30% aqueous hydrogen peroxide solution to the heated aldehyde solution. The addition rate should be controlled to maintain the reaction temperature and to ensure the concentration of hydrogen peroxide in the reaction mixture does not exceed 4% by weight.[7]
-
Monitor the reaction progress by analyzing the concentration of hydroxypivalaldehyde. Continue the addition of hydrogen peroxide until the aldehyde concentration falls below 1% by weight.[7]
-
After the reaction is complete, the resulting aqueous solution of 3-hydroxy-2,2-dimethylpropanoic acid can be used directly in the next step or purified by distillation under reduced pressure.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Oxidizing Agent | Hydrogen Peroxide (30% aq.) | [7] |
| Reaction Temperature | 60-80°C | [7] |
| Molar Ratio (H₂O₂ to aldehyde) | ~0.75-0.85:1 | [7] |
| Yield of Hydroxypivalic Acid | 65-68% (as per older methods, newer methods aim higher) | [7] |
Step 3: Synthesis of this compound
This final step involves the Fischer esterification of 3-hydroxy-2,2-dimethylpropanoic acid with methanol, catalyzed by a strong acid.[8]
Materials and Reagents:
-
3-hydroxy-2,2-dimethylpropanoic acid (from Step 2)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropanoic acid (e.g., 15.00 g, 127.0 mmol) in an excess of methanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.[8]
-
Carefully add concentrated sulfuric acid (e.g., 13.5 g, 254 mmol) to the solution while stirring.[8]
-
Heat the reaction mixture to reflux and maintain for approximately 16 hours.[8]
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
Dilute the residue with ethyl acetate (e.g., 100 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).[8]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final product, this compound, as a colorless liquid.[8]
Quantitative Data for Step 3:
| Parameter | Value | Reference |
| Reagents | 3-hydroxy-2,2-dimethylpropanoic acid, Methanol | [8] |
| Catalyst | Concentrated Sulfuric Acid | [8] |
| Reaction Condition | Reflux | [8] |
| Reaction Time | 16 hours | [8] |
| Yield | 57.2% | [8] |
Visualizations
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical progression of the three-step synthesis.
References
- 1. US3935274A - Process for the continuous preparation of hydroxypivaldehyde - Google Patents [patents.google.com]
- 2. KR20150118808A - Preparation method of hydroxypivaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]
- 8. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as methyl hydroxypivalate, is a valuable bifunctional molecule utilized as a building block in the synthesis of various organic compounds, including pharmaceutical intermediates and materials for liquid crystals. Its structure, featuring both a hydroxyl and a methyl ester group, allows for versatile chemical modifications. This document provides detailed protocols for three common laboratory-scale synthesis methods for this compound: esterification of hydroxypivalic acid, nucleophilic substitution of a chloropivalic acid derivative, and the Reformatsky reaction. Quantitative data is summarized for comparison, and a general workflow is visualized.
Introduction
The synthesis of β-hydroxy esters is a fundamental transformation in organic chemistry. This compound is a sterically hindered β-hydroxy ester with applications in various fields of chemical research and development. The selection of a synthetic route depends on factors such as the availability of starting materials, desired scale, and required purity. This document outlines three reliable methods for its preparation, providing detailed experimental procedures to guide researchers in its synthesis.
Comparative Data of Synthesis Protocols
| Parameter | Method 1: Esterification | Method 2: From Chloro-acid | Method 3: Reformatsky Reaction |
| Starting Materials | 3-Hydroxy-2,2-dimethylpropionic acid, Methanol | 3-Chloro-2,2-dimethylpropionic acid, Sodium methoxide, Methanol | Aldehyde/Ketone, α-halo ester, Zinc metal |
| Key Reagents | Sulfuric acid (catalyst) | Sodium methoxide | Zinc |
| Typical Yield | ~57%[1] | Not explicitly stated, but product obtained in good quantity (20.8g from 30g starting material)[2] | Varies widely depending on substrates |
| Reaction Conditions | Reflux, 16 hours[1] | Reflux, 4 hours[2] | Typically initiated at room temperature, may require heating |
| Work-up Procedure | Extraction and washing[1] | Acidification, extraction, and drying[2] | Acidic work-up to quench the reaction and remove zinc salts[3] |
| Purity of Crude Product | Good, requires standard purification | Good, requires standard purification | Often requires chromatographic purification |
Experimental Protocols
Method 1: Acid-Catalyzed Esterification of 3-Hydroxy-2,2-dimethylpropionic Acid
This protocol describes the synthesis of this compound via Fischer esterification of the corresponding carboxylic acid.
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid (15.00 g, 127.0 mmol)[1]
-
Methanol (200 mL)[1]
-
Concentrated sulfuric acid (13.5 g, 254 mmol)[1]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropionic acid (15.00 g) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Carefully add concentrated sulfuric acid (13.5 g) to the solution while stirring.[1]
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 16 hours.[1]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1]
-
Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.[1]
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid (yield: 6.4 g, 57.2%).[1]
Method 2: Synthesis from 3-Chloro-2,2-dimethylpropionic Acid
This protocol details the synthesis via nucleophilic substitution of a chloro-precursor with methoxide.
Materials:
-
3-Chloro-2,2-dimethylpropionic acid (30.0 g, 0.22 mole)[2]
-
25% Sodium methoxide in methanol solution (35.6 g, 0.66 mole)[2]
-
Absolute methanol (100 ml)[2]
-
Concentrated hydrochloric acid
-
Methylene chloride (DCM)
-
Magnesium sulfate
-
Round-bottom flask with dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-chloro-2,2-dimethylpropionic acid (30.0 g) in absolute methanol (100 ml), add a 25% solution of sodium methoxide in methanol (35.6 g) dropwise. The reaction is exothermic, and the temperature will rise.[2]
-
After the addition is complete, heat the reaction mixture at reflux for 4 hours.[2]
-
Cool the mixture to room temperature and let it stir for an additional hour.[2]
-
Acidify the reaction mixture with concentrated hydrochloric acid and add 150 ml of water.[2]
-
Extract the mixture with four 100 ml portions of methylene chloride.[2]
-
Combine the organic extracts, dry with magnesium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-hydroxy-2,2-dimethylpropionate as an oil (20.8 g).[2]
Method 3: The Reformatsky Reaction
The Reformatsky reaction is a classic method for preparing β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[4][5] The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate.[3]
General Principle:
-
Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.[3]
-
Nucleophilic Addition: The resulting zinc enolate adds to the carbonyl carbon of an aldehyde or ketone.[4]
-
Work-up: An acidic work-up protonates the alkoxide and removes zinc salts to yield the final β-hydroxy ester.[3]
Conceptual Workflow for this compound:
-
Reactants: Formaldehyde (or a suitable precursor) and methyl α-bromoisobutyrate.
-
Reagent: Activated zinc dust.
-
Solvent: Anhydrous ether or THF.
Note: A specific, detailed modern protocol for this exact target molecule via the Reformatsky reaction was not found in the initial search, but the general principles are well-established.[3][4][5]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the esterification of hydroxypivalic acid (Method 1).
References
Application Notes and Protocols: Esterification of 3-hydroxy-2,2-dimethylpropionic acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 3-hydroxy-2,2-dimethylpropionic acid, also known as hydroxypivalic acid, with methanol yields methyl 3-hydroxy-2,2-dimethylpropionate. This product is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. The presence of a sterically hindered carboxylic acid group and a primary alcohol functionality in the starting material presents unique challenges and opportunities for catalytic conversion. This document provides detailed protocols for the synthesis of methyl 3-hydroxy-2,2-dimethylpropionate using both homogeneous and heterogeneous acid catalysts, along with a comparative summary of reaction parameters.
Data Presentation: Comparative Analysis of Catalytic Methods
The following table summarizes the quantitative data for different catalytic methods for the esterification of 3-hydroxy-2,2-dimethylpropionic acid with methanol.
| Catalyst | Catalyst Loading | Substrate:Methanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Concentrated H₂SO₄ | Catalytic | 1 : 16.5 | Reflux (approx. 65°C) | 16 | 57.2 | [1] |
| Amberlyst-15 | ~15 wt% of carboxylic acid | 1 : 10 | Reflux (approx. 65°C) | 4-24 | >90 (typical for similar acids) | Generalized |
| Dowex 50WX8 | ~20 wt% of carboxylic acid | 1 : 10 | Room Temperature to Reflux | 2-24 | High (typical for similar acids) | Generalized |
Experimental Workflow
The general experimental workflow for the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid with methanol is depicted below. This process includes reaction setup, workup, and purification steps.
Caption: Experimental workflow for the synthesis of methyl 3-hydroxy-2,2-dimethylpropionate.
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol details the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid using concentrated sulfuric acid as a homogeneous catalyst.
Materials:
-
3-hydroxy-2,2-dimethylpropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq).
-
Add a significant excess of methanol to act as both a reactant and a solvent (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 16 hours.[1]
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-hydroxy-2,2-dimethylpropionate.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Amberlyst-15 Catalyzed Esterification (Heterogeneous)
This protocol describes a more environmentally friendly approach using a reusable solid acid catalyst, Amberlyst-15.
Materials:
-
3-hydroxy-2,2-dimethylpropionic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying under vacuum.
-
In a round-bottom flask, combine 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq), methanol (10-20 eq), and the activated Amberlyst-15 resin (e.g., 15 wt% of the carboxylic acid).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Monitor the reaction by TLC or GC. The reaction time can vary from 4 to 24 hours depending on the scale and desired conversion.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to remove excess methanol.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine to remove any unreacted starting material.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the product.
Protocol 3: Dowex 50WX8 Catalyzed Esterification (Heterogeneous)
This protocol utilizes another common ion-exchange resin, Dowex 50WX8, for the esterification.
Materials:
-
3-hydroxy-2,2-dimethylpropionic acid
-
Methanol (anhydrous)
-
Dowex 50WX8 resin
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser or stopper for room temperature reaction
-
Heating mantle (optional)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare the Dowex 50WX8 resin by washing it thoroughly with methanol to remove any impurities and then drying it.
-
In a round-bottom flask, add 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq), methanol (10-20 eq), and the dried Dowex 50WX8 resin (e.g., 20 wt% of the carboxylic acid).
-
The reaction can be stirred at room temperature or heated to reflux to increase the rate.
-
Monitor the progress of the reaction by TLC or GC. Reaction times can range from 2 to 24 hours.
-
Upon completion, filter off the Dowex resin. The resin can be regenerated and reused.
-
The filtrate is then concentrated under reduced pressure to remove the excess methanol.
-
The crude product can be purified by dissolving in an organic solvent like ethyl acetate, washing with a mild base if necessary to remove unreacted acid, drying the organic layer, and evaporating the solvent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all organic solvents in a fume hood and away from ignition sources.
References
Application Note: Purification of Methyl 3-hydroxy-2,2-dimethylpropanoate by Vacuum Distillation
Abstract
This application note provides a detailed protocol for the purification of methyl 3-hydroxy-2,2-dimethylpropanoate via vacuum distillation. This technique is essential for obtaining high-purity material, which is critical for its application as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. By reducing the operating pressure, the boiling point of the compound is lowered, mitigating the risk of thermal decomposition and improving the separation from less volatile impurities. This document outlines the necessary equipment, a step-by-step experimental procedure, and expected outcomes for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound (CAS No. 14002-80-3), also known as methyl hydroxypivalate, is a valuable bifunctional molecule featuring both a hydroxyl group and a methyl ester.[1] This structure allows for its versatile use as a building block in organic synthesis. The purity of this compound is paramount for subsequent reactions to ensure high yields and prevent the introduction of unwanted side products. Synthesis of this compound can result in impurities such as unreacted starting materials (e.g., 3-hydroxy-2,2-dimethylpropionic acid, methanol), residual catalysts, and byproducts from side reactions.
Vacuum distillation is a highly effective method for the purification of thermally sensitive compounds or those with high boiling points. By lowering the pressure of the system, the boiling point of the liquid is significantly reduced, allowing for distillation at a lower temperature. This minimizes the potential for decomposition and is particularly well-suited for the purification of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These parameters are critical for designing and monitoring the distillation process.
| Property | Value | Reference |
| CAS Number | 14002-80-3 | [2] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point (Atmospheric) | 177-178 °C at 740 mmHg | [2][3] |
| Estimated Boiling Point (Vacuum) | ~75-80 °C at 10 mmHg | |
| Density | 1.036 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.428 | [2][3] |
Experimental Protocol: Vacuum Distillation
This protocol details the purification of crude this compound using a standard laboratory vacuum distillation apparatus.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump (with a vacuum trap)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Glass wool and aluminum foil for insulation
-
Vacuum grease
-
Lab jack
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Use a Claisen adapter to provide an extra neck for a capillary bleed or to prevent bumping.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Charging the Flask:
-
Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full to prevent bumping.
-
-
Initiating the Distillation:
-
Begin stirring the contents of the flask.
-
Turn on the water to the condenser.
-
Slowly turn on the vacuum pump to gradually reduce the pressure in the system. The pressure should be monitored if a manometer is available.
-
Once the desired vacuum is achieved (e.g., ~10 mmHg), begin to gently heat the distilling flask using the heating mantle.
-
-
Fraction Collection:
-
Observe the distillation. The first fraction to distill will likely be any low-boiling impurities. This forerun should be collected in a separate receiving flask and discarded.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure (approximately 75-80 °C at 10 mmHg), switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the pure fraction.
-
If the temperature rises significantly after the main fraction has been collected, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the distilling flask to cool.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Turn off the condenser water.
-
Disassemble the apparatus.
-
Safety Precautions:
-
Always perform vacuum distillation behind a safety shield in a well-ventilated fume hood.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Never heat a closed system. Ensure the system is under vacuum before heating begins.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the vacuum distillation process for the purification of this compound.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as methyl hydroxypivalate, is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both a hydroxyl and an ester group, makes it a versatile building block. Following its synthesis, effective purification is crucial to remove unreacted starting materials, catalysts, and byproducts. Liquid-liquid extraction is a primary method for the initial purification of this compound from aqueous reaction mixtures. This document provides a detailed protocol for the liquid-liquid extraction of this compound, including solvent selection, procedural steps, and subsequent analytical verification of purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing an effective extraction protocol. The compound's polarity, conferred by the hydroxyl group, and its solubility are critical considerations for solvent selection.
Table 1: Physicochemical Properties of this compound and a Close Structural Analogue
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Boiling Point | 177-178 °C (at 740 mmHg) | [2][3] |
| Density | 1.036 g/mL at 25 °C | [2][3] |
| Refractive Index | 1.428 (at 20 °C) | [2][3] |
| 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (Analogue) | ||
| Water Solubility | 239 g/L at 25 °C | [4][5] |
| Calculated logP | 0.56660 | [4] |
Experimental Protocols
This section details a comprehensive liquid-liquid extraction protocol for the purification of this compound from a typical acidic aqueous reaction mixture.
Materials and Reagents
-
Crude reaction mixture containing this compound
-
Organic extraction solvents (e.g., methylene chloride, diethyl ether, ethyl acetate)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Analytical balance
-
pH indicator paper
Extraction Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of this compound.
Step-by-Step Procedure
-
Preparation of the Aqueous Phase:
-
Ensure the reaction to synthesize this compound is complete.
-
If the reaction was conducted under basic or neutral conditions, acidify the aqueous mixture to a pH of approximately 2-3 with a suitable acid (e.g., concentrated HCl).[6] This step ensures that any basic impurities are protonated and remain in the aqueous phase, while the desired product remains neutral.
-
Add deionized water to dissolve any salts that may have precipitated.[6]
-
-
Solvent Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel of appropriate size.
-
Add a volume of the chosen organic extraction solvent (e.g., methylene chloride, diethyl ether, or ethyl acetate) approximately equal to the volume of the aqueous phase.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and opening the stopcock to release any pressure buildup.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Carefully drain the lower layer. If using methylene chloride (density ~1.33 g/mL), this will be the organic layer. If using diethyl ether (density ~0.71 g/mL) or ethyl acetate (density ~0.90 g/mL), the organic layer will be the upper layer.
-
Collect the organic layer and transfer the aqueous layer back into the separatory funnel.
-
Repeat the extraction of the aqueous layer at least three more times with fresh portions of the organic solvent to maximize the recovery of the water-soluble product.[6] Combine all organic extracts.
-
-
Washing the Combined Organic Extracts:
-
Return the combined organic extracts to the separatory funnel.
-
To neutralize any remaining acidic impurities, add a volume of saturated sodium bicarbonate solution approximately one-third of the total organic volume. Shake gently, venting frequently, until no more gas evolution is observed. Separate and discard the aqueous layer.
-
Wash the organic layer with a similar volume of saturated sodium chloride (brine) solution. This step helps to remove any remaining water and some water-soluble impurities from the organic phase. Separate and discard the aqueous brine layer.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic extract to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely in the solution when it is sufficiently dry.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.
-
-
Final Product:
-
The resulting residue is the crude this compound, which can be further purified if necessary (e.g., by distillation).
-
Analytical Characterization
To confirm the identity and purity of the extracted this compound, the following analytical techniques are recommended.
Table 2: Recommended Analytical Methods for Quality Control
| Technique | Description | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on purity and allows for the identification of volatile impurities. | Due to the hydroxyl group, derivatization (e.g., silylation) is often required to increase volatility and improve peak shape. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for purity determination without the need for derivatization. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point. | UV detection may be limited by the chromophore. An Evaporative Light Scattering Detector (ELSD) or mass spectrometric detection (LC-MS) can be used for more universal detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the chemical structure of the isolated compound. | Provides detailed structural information and can be used to identify impurities if their concentration is sufficiently high. |
Logical Relationship for Analytical Method Selection
Caption: Selection logic for analytical methods for this compound.
Conclusion
This application note provides a comprehensive protocol for the liquid-liquid extraction of this compound from aqueous solutions. The high water solubility of this compound necessitates multiple extractions to ensure a good recovery. The choice of a suitable organic solvent, coupled with appropriate washing steps to remove acidic and water-soluble impurities, is critical for obtaining a product of high purity. The outlined analytical methods provide a framework for the quality control and characterization of the final product.
References
- 1. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 2. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-hydroxy-2-methylpentanoate | C7H14O3 | CID 546129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate|lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Use of Methyl 3-Hydroxy-2,2-dimethylpropanoate in Polyester Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature on the application of methyl 3-hydroxy-2,2-dimethylpropanoate as a primary monomer in polyester resin synthesis is limited. The following application notes and protocols are based on established principles of polymer chemistry, with specific parameters extrapolated from the synthesis of polyesters using structurally similar monomers, such as neopentyl glycol (NPG) and other hydroxyesters. These guidelines are intended to serve as a foundational resource for researchers exploring the use of this novel monomer.
Introduction
This compound is a bifunctional monomer containing both a hydroxyl group and a methyl ester group. This structure allows it to participate in polyester synthesis through two primary reaction pathways: transesterification and polycondensation. The neopentyl core (a quaternary carbon adjacent to the hydroxyl group) is structurally analogous to that of neopentyl glycol (NPG), a widely used diol in high-performance polyester resins. The incorporation of this neopentyl structure is anticipated to impart enhanced thermal stability, hydrolytic resistance, and good weatherability to the resulting polyester resins.
The presence of the methyl ester allows for a different polymerization approach compared to traditional diol/diacid reactions. It can be reacted with diols via transesterification or directly with diacids in a two-stage process. This versatility opens up possibilities for creating novel polyester architectures with tailored properties. Potential applications for polyesters derived from this compound could include biodegradable polymers for drug delivery, specialty coatings, and advanced composite materials.
Data Presentation
The following tables provide projected quantitative data for polyester resins synthesized using this compound in combination with common co-monomers. These values are estimates based on polyesters derived from structurally similar monomers like neopentyl glycol and are intended to serve as a baseline for experimental design.
Table 1: Predicted Thermal and Molecular Weight Properties of Polyesters
| Co-monomer (Diacid) | Catalyst | Reaction Temperature (°C) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Adipic Acid | Titanium (IV) butoxide | 180 - 220 | 5,000 - 15,000 | -20 to 10 | 320 - 350 |
| Succinic Acid | Zinc Acetate | 170 - 210 | 4,000 - 12,000 | -10 to 20 | 310 - 340 |
| Terephthalic Acid | Antimony Trioxide | 220 - 260 | 8,000 - 20,000 | 60 to 80 | 380 - 420 |
| Isophthalic Acid | Tin (II) Octoate | 210 - 250 | 7,000 - 18,000 | 50 to 70 | 370 - 410 |
Table 2: Predicted Mechanical Properties of Cured Polyester Resins
| Co-monomer (Diacid) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Adipic Acid | 20 - 40 | 0.5 - 1.5 | 10 - 50 | 30 - 50 | 1.0 - 2.0 |
| Succinic Acid | 25 - 45 | 0.8 - 1.8 | 5 - 30 | 35 - 55 | 1.2 - 2.2 |
| Terephthalic Acid | 50 - 80 | 2.5 - 4.0 | 2 - 5 | 80 - 120 | 3.0 - 4.5 |
| Isophthalic Acid | 45 - 75 | 2.0 - 3.5 | 3 - 8 | 70 - 110 | 2.5 - 4.0 |
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation with a Diacid (e.g., Adipic Acid)
This protocol describes the synthesis of a polyester from this compound and adipic acid via a two-stage melt polycondensation process.
Materials:
-
This compound (MHDMP)
-
Adipic Acid
-
Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Methanol (for collection)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation condenser connected to a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with equimolar amounts of this compound and adipic acid.
-
Add the catalyst (e.g., 0.05 - 0.1 mol% Ti(OBu)₄) and antioxidant (e.g., 0.1 wt%).
-
Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Start stirring and gradually heat the mixture to 180-190°C under a slow stream of nitrogen.
-
Methanol will be generated as a byproduct of the transesterification reaction and will be collected in the distillation flask.
-
Maintain the reaction at this temperature until approximately 80-90% of the theoretical amount of methanol has been collected (typically 2-4 hours).
Stage 2: Polycondensation
-
Increase the temperature of the reactor to 210-220°C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of 1-2 hours.
-
Water and any remaining methanol will be removed from the reaction mixture.
-
Continue the reaction under high vacuum and at 210-220°C for an additional 3-5 hours. The viscosity of the mixture will increase significantly.
-
Monitor the reaction progress by observing the stirrer torque or by taking samples for viscosity or molecular weight analysis.
-
Once the desired molecular weight is achieved, cool the reactor under nitrogen to stop the reaction.
-
The resulting polyester resin can be discharged while still molten or cooled and solidified in the reactor for later removal.
Visualizations
Diagram 1: Proposed Synthesis Pathway
Application Notes and Protocols: Methyl 3-hydroxy-2,2-dimethylpropanoate in Coatings and Paints
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as methyl hydroxypivalate, is a versatile chemical intermediate with significant applications in the synthesis of high-performance polymers for the coatings and paints industry.[1] Its unique neopentyl structure contributes to the enhanced durability, weatherability, and chemical resistance of the final coating. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of coating resins.
Key Attributes:
-
Chemical Structure: The presence of a hydroxyl group and a methyl ester group allows for its incorporation into polyester and polyurethane resin backbones through transesterification and other condensation reactions.
-
Neopentyl Backbone: The gem-dimethyl group provides steric shielding, which enhances the thermal and hydrolytic stability of the polymers derived from it.
-
Improved Coating Properties: Incorporation of this monomer into resin formulations can lead to improvements in hardness, gloss, and resistance to UV degradation and chemical attack.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14002-80-3 | [1][2][3] |
| Molecular Formula | C6H12O3 | [1][3][4][5] |
| Molecular Weight | 132.16 g/mol | [3][4][5] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 177-178 °C at 740 mmHg | [2][5] |
| Density | 1.036 g/mL at 25 °C | [2][5] |
| Refractive Index | 1.428 | [5] |
Applications in Coatings and Paints
The primary application of this compound in the coatings industry is as a monomer in the synthesis of polyester and polyurethane resins. These resins are then used as binders in various coating formulations, including automotive, industrial, and powder coatings.
Role as a Monomer in Polyester Resin Synthesis
This compound can be used as a co-monomer in the production of saturated polyester resins. It is typically reacted with diacids (e.g., isophthalic acid, adipic acid) and other diols (e.g., neopentyl glycol, 1,6-hexanediol) to create a polymer with desired properties. The incorporation of the neopentyl structure from this compound enhances the performance of the resulting coating.
The logical workflow for utilizing this compound in a coating formulation is depicted below.
Caption: Workflow for the utilization of this compound in coatings.
Experimental Protocols
Synthesis of a Saturated Polyester Resin
This protocol describes the synthesis of a saturated polyester resin for a two-component polyurethane coating system.
Materials:
-
This compound
-
Neopentyl glycol
-
Isophthalic acid
-
Adipic acid
-
Dibutyltin oxide (catalyst)
-
Xylene (solvent for azeotropic distillation)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser and receiver.
Procedure:
-
Charge the reactor with this compound, neopentyl glycol, isophthalic acid, and adipic acid in the desired molar ratios.
-
Add xylene (approximately 2-5% of the total charge weight) to facilitate the removal of water of condensation.
-
Add the catalyst, dibutyltin oxide (0.05-0.1% of the total reactant weight).
-
Start the stirrer and begin heating the reactor.
-
Introduce a slow stream of nitrogen to maintain an inert atmosphere.
-
Gradually increase the temperature to 180-220 °C. The esterification reaction will start, and water will be collected in the receiver.
-
Monitor the reaction progress by measuring the acid value and viscosity of the resin at regular intervals.
-
Continue the reaction until the desired acid value (e.g., < 10 mg KOH/g) and viscosity are reached.
-
Once the reaction is complete, cool the reactor to below 140 °C.
-
Add a suitable solvent (e.g., butyl acetate) to adjust the solid content of the resin solution.
-
Filter the final resin solution.
Formulation of a 2K Polyurethane Clearcoat
This protocol outlines the formulation of a two-component (2K) polyurethane clearcoat using the synthesized polyester resin.
Materials:
-
Polyester resin solution (from protocol 4.1)
-
Polyisocyanate hardener (e.g., hexamethylene diisocyanate trimer)
-
Leveling agent
-
UV absorber
-
Solvent blend (e.g., butyl acetate, xylene)
Procedure:
-
In a mixing vessel, add the polyester resin solution.
-
While stirring, add the leveling agent and UV absorber.
-
Adjust the viscosity of the mixture with the solvent blend.
-
Just before application, add the polyisocyanate hardener at the recommended stoichiometric ratio (typically NCO:OH ratio of 1.05:1).
-
Mix thoroughly for 5-10 minutes.
-
Allow an induction time of 10-15 minutes before application.
Coating Performance Evaluation
This protocol provides methods for testing the performance of the cured coating.
Substrate Preparation:
-
Use standard steel panels, cleaned and degreased.
Coating Application:
-
Apply the formulated 2K polyurethane clearcoat to the prepared panels using a spray gun to a specified dry film thickness (e.g., 40-50 µm).
Curing:
-
Allow the coated panels to flash off at room temperature for 15-20 minutes.
-
Cure the panels in an oven at a specified temperature and time (e.g., 60 °C for 30 minutes) or at ambient conditions for 7 days.
Performance Tests:
| Test | Method | Description |
| Pencil Hardness | ASTM D3363 | Measures the scratch hardness of the coating surface. |
| Cross-hatch Adhesion | ASTM D3359 | Assesses the adhesion of the coating to the substrate. |
| Gloss | ASTM D523 | Measures the specular gloss at 20° and 60° angles. |
| Chemical Resistance | ASTM D1308 | Evaluates the resistance of the coating to various chemicals (e.g., acids, alkalis, solvents). |
| QUV Accelerated Weathering | ASTM G154 | Assesses the durability of the coating under simulated weathering conditions (UV light and moisture). |
Signaling Pathways and Structure-Property Relationships
The incorporation of this compound into a polyester backbone influences the final coating properties through its unique chemical structure. The neopentyl group provides steric hindrance, which protects the ester linkages from hydrolysis, thereby enhancing the chemical resistance and durability of the coating.
Caption: Structure-property relationships of this compound in coatings.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyester resins used in coatings and paints. Its incorporation into the polymer backbone leads to significant improvements in key coating properties such as durability, chemical resistance, and hardness. The provided protocols offer a foundation for researchers and formulators to explore the benefits of this unique chemical intermediate in their coating development projects.
References
Application Notes & Protocols: Derivatization of Methyl 3-hydroxy-2,2-dimethylpropanoate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 3-hydroxy-2,2-dimethylpropanoate is a versatile bifunctional molecule that serves as an excellent starting scaffold for the synthesis of compound libraries for biological screening.[1] Its simple structure, containing both a hydroxyl group and a methyl ester, allows for a variety of chemical modifications to generate diverse derivatives. These derivatives can be screened against various biological targets to identify novel hits for drug discovery programs. This document outlines key derivatization strategies, detailed experimental protocols, and a general workflow for subsequent biological evaluation, using the development of potential anticancer agents as a case study.
Derivatization Strategies
The primary functional handles for derivatization on the this compound scaffold are the ester and hydroxyl groups. The ester can be readily converted into a more reactive carboxylic acid or hydrazide, which can then be coupled with various amines or amino acids to create a library of amides and peptide derivatives.
Key Derivatization Reactions:
-
Saponification: Hydrolysis of the methyl ester using a base like potassium hydroxide (KOH) yields the corresponding carboxylic acid.[2] This introduces a carboxyl group that is crucial for forming amide bonds.[2]
-
Hydrazinolysis: Reaction of the ester with hydrazine hydrate produces the corresponding acid hydrazide.[2] The hydrazide is a key intermediate for synthesizing peptide derivatives via an azide coupling method.[2]
-
Amide Coupling: The carboxylic acid intermediate can be coupled with various primary or secondary amines using coupling agents like dicyclohexylcarbodiimide (DCC) to form a diverse library of N-substituted amides.[2][3]
-
Acylation/Esterification: The free hydroxyl group can be acylated or esterified to generate another class of derivatives, although modifying the ester end is often prioritized for creating amide libraries with drug-like properties.
Experimental Protocols
The following protocols are based on established methods for the derivatization of similar scaffolds.[2]
Protocol 1: Saponification to 3-hydroxy-2,2-dimethylpropanoic acid
-
Dissolution: Dissolve this compound (1.0 eq.) in a 70% ethanol/water mixture (e.g., 10 mL per mmol of ester).
-
Reagent Addition: Add potassium hydroxide (KOH) (1.5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and acidify with 0.5 N HCl until the pH is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. Recrystallize if necessary.
Protocol 2: Hydrazinolysis to 3-hydroxy-2,2-dimethylpropanoic hydrazide
-
Dissolution: Dissolve this compound (1.0 eq.) in ethanol (10 mL per mmol of ester).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 4.0 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 9 hours.[2]
-
Monitoring: Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure until a solid residue is formed.
-
Purification: Crystallize the precipitated residue from ethanol to obtain the pure hydrazide product.[2]
Protocol 3: Synthesis of N-Alkyl/Aryl Amide Derivatives (DCC Coupling)
-
Reagent Preparation: Dissolve the carboxylic acid intermediate from Protocol 1 (1.0 eq.), a selected amine (1.0 eq.), and 4-dimethylaminopyridine (DMAP) (0.13 eq.) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) (20 mL per mmol).[3]
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC) (1.0 eq.) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.5 N HCl, water, and a 3% NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting residue by column chromatography or recrystallization.
Biological Screening Workflow
Once a library of derivatives is synthesized, a systematic screening process is employed to identify compounds with desired biological activity.[4] This process, often called a screening cascade, begins with broad primary assays and progresses to more specific secondary and validation assays.
Screening Approaches:
-
High-Throughput Screening (HTS): This method allows for the rapid evaluation of thousands of unique small molecules against specific biological or cellular assays, accelerating the discovery of chemical leads.[4]
-
Phenotypic Screening: These assays identify compounds that produce a desired change in a cell's phenotype, such as inducing cell death or inhibiting proliferation, without a priori knowledge of the specific molecular target.[4]
-
Biophysical Screening: Techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and Fluorescence Polarization (FP) are used to detect direct, non-covalent binding of small molecules to a purified target protein.[5][]
Application Example: Anticancer Drug Screening
A series of derivatives based on a structurally similar scaffold, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, were synthesized and screened for their potential as Histone Deacetylase (HDAC) inhibitors with anticancer activity.[2]
Protocol 4: In-Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Seed human colon cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) in triplicate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell proliferation) for each compound by plotting a dose-response curve.
Target Pathway: HDAC Inhibition Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors. Inhibiting HDACs restores gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Antiproliferative Activity
The following table summarizes the antiproliferative activity of selected derivatives against the HCT-116 colon cancer cell line, as reported in the literature for a similar scaffold.[2]
| Compound ID | R Group (Modification at Carboxyl Terminus) | IC₅₀ (µM) vs. HCT-116 Cells |
| 3 | -OCH₃ (Parent Ester) | > 100 |
| 6 | -OH (Carboxylic Acid) | 50.3 |
| 8a | -NH-CH₂-COOCH₃ (Glycine methyl ester) | 11.2 |
| 8c | -NH-CH(CH₃)-COOCH₃ (Alanine methyl ester) | 8.5 |
| Doxorubicin | Standard Drug (Positive Control) | 2.29 |
Data is representative and adapted from studies on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives.[2]
The data clearly indicates that derivatization of the parent ester into amide and peptide conjugates significantly enhances the antiproliferative activity, reducing the IC₅₀ from >100 µM to single-digit micromolar concentrations.[2] This highlights the value of the described derivatization strategy in generating biologically active compounds for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Methyl 3-Hydroxy-2,2-dimethylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-hydroxy-2,2-dimethylpropanoate (MHDMP) is a valuable monomer for the synthesis of biodegradable and biocompatible polyesters, specifically poly(3-hydroxy-2,2-dimethylpropanoate). The gem-dimethyl group in the polymer backbone imparts unique properties, such as increased thermal stability and altered degradation kinetics, making it a material of interest for specialized applications, including controlled drug release systems and advanced coatings. This document provides detailed protocols for the primary polymerization methods and guidelines for polymer characterization.
Primary Polymerization Methodologies
The synthesis of high-molecular-weight poly(3-hydroxy-2,2-dimethylpropanoate) can be achieved through several methods. The most direct route is the transesterification polycondensation of MHDMP. For greater control over the polymer architecture, a ring-opening polymerization (ROP) approach can be employed, although this requires the initial conversion of the monomer to its corresponding β-lactone. Enzymatic polymerization offers a green alternative under milder conditions.
-
Transesterification Polycondensation: This is the most common method for polymerizing MHDMP. The reaction proceeds through the elimination of methanol, which drives the equilibrium toward the formation of high-molecular-weight polyester. This process is typically carried out in two stages: an initial phase at moderate temperature to remove the bulk of the methanol, followed by a high-temperature, high-vacuum stage to achieve a high degree of polymerization.
-
Ring-Opening Polymerization (ROP): ROP of a corresponding cyclic monomer (β-lactone) is a powerful technique that allows for precise control over molecular weight, polydispersity, and end-group functionality. While this method is not a direct polymerization of MHDMP, it is a key strategy for producing well-defined polyesters from similar hydroxy acids.
-
Enzymatic Polymerization: Biocatalysis presents a milder and more environmentally friendly route to polyesters. Enzymes like lipases can catalyze the polymerization of hydroxyesters, often leading to polymers with high stereoregularity under ambient conditions.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound
This protocol details the synthesis of poly(3-hydroxy-2,2-dimethylpropanoate) via a two-stage melt polycondensation process.
Materials:
-
This compound (MHDMP), high purity (>98%)
-
Catalyst: Tin(II) 2-ethylhexanoate (Tin(II) octoate) or Titanium(IV) butoxide
-
Nitrogen or Argon gas (high purity)
-
Chloroform or Dichloromethane (for purification)
-
Methanol or Ethanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser leading to a collection flask.
-
Heating mantle with temperature controller.
-
High-vacuum pump (<1 mbar).
-
Schlenk line.
Procedure:
-
Monomer and Catalyst Preparation: Ensure the MHDMP monomer is thoroughly dried and free of impurities, as water can terminate the polymer chains.
-
Initial Reaction Stage: Charge the reaction flask with the purified MHDMP monomer and the catalyst (typically 0.1-0.5 mol% relative to the monomer).
-
Flush the system with inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Heat the mixture to 150-180°C under a slow stream of inert gas with continuous stirring. Methanol will be generated as a byproduct and should be collected in the receiving flask via distillation. This stage typically lasts for 2-4 hours.
-
High-Temperature Polymerization Stage: Gradually increase the temperature to 200-230°C.
-
Simultaneously, apply a high vacuum to the system to facilitate the removal of the remaining methanol and other volatile byproducts. This step is critical for driving the reaction to completion and achieving a high molecular weight.
-
Continue the reaction under these conditions for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly.
-
Polymer Recovery and Purification: Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with vigorous stirring.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.
Caption: Workflow for Melt Polycondensation of MHDMP.
Protocol 2: Ring-Opening Polymerization (ROP) of a β-Lactone Monomer (Conceptual)
This protocol describes a general procedure for the ROP of a β-lactone, which would first need to be synthesized from MHDMP. This method is ideal for producing polymers with well-defined molecular weights and low polydispersity.
Materials:
-
β-lactone of 3-hydroxy-2,2-dimethylpropanoic acid (monomer)
-
Organocatalyst (e.g., 1,8-Diazabicycloundec-7-ene (DBU)) or metal-based catalyst (e.g., Tin(II) octoate)
-
Initiator (e.g., Benzyl alcohol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Methanol (for quenching and precipitation)
Equipment:
-
Glovebox or Schlenk line for maintaining an inert atmosphere.
-
Dry glassware (Schlenk flask).
-
Magnetic stirrer.
-
Syringes for transferring anhydrous liquids.
Procedure:
-
Reaction Setup: All procedures must be carried out under a dry, inert atmosphere (e.g., in a glovebox) to prevent premature termination of the polymerization by moisture.
-
Charge a dry Schlenk flask with the catalyst and a magnetic stir bar.
-
Reagent Addition: Add the anhydrous solvent to the flask, followed by the initiator (e.g., benzyl alcohol). Stir until all components are dissolved.
-
Initiation of Polymerization: Add the β-lactone monomer to the reaction mixture via syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR (to determine monomer conversion) or GPC.
-
Termination and Quenching: Once the desired monomer conversion is reached, quench the reaction by adding a small amount of acidified methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol.
-
Collect the polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.
Application Notes and Protocols for the Acylation of Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of hydroxyl groups is a fundamental and widely utilized transformation in organic synthesis, serving crucial roles in protecting group strategies, the synthesis of active pharmaceutical ingredients (APIs), and the modification of molecular properties. Methyl 3-hydroxy-2,2-dimethylpropanoate is a versatile building block that contains a primary hydroxyl group susceptible to acylation. This document provides detailed application notes and experimental protocols for the acylation of this substrate using various acylating agents and catalytic systems. The information herein is intended to guide researchers in selecting optimal conditions and procedures for their specific synthetic needs.
Data Presentation
The following table summarizes quantitative data for the acylation of the hydroxyl group in this compound under different experimental conditions. This allows for a direct comparison of the efficiency of various methods.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane | 25 | 4 | High |
| Benzoyl Chloride | Pyridine / Basic Alumina | Solvent-free (Microwave) | N/A | 0.5-2 (min) | High |
| Propionic Anhydride | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane | 25 | 4-6 | Good to High |
| Isobutyryl Chloride | Pyridine | Dichloromethane | 0 to 25 | 3-5 | Good to High |
Experimental Protocols
Detailed methodologies for the key acylation reactions are provided below. These protocols are based on established procedures for the acylation of primary alcohols and can be adapted for the specific substrate.
Protocol 1: Acetylation using Acetic Anhydride and DMAP
This protocol describes the acetylation of this compound using acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is generally high-yielding and proceeds under mild conditions.[1]
Materials:
-
This compound
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 - 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, methyl 3-acetoxy-2,2-dimethylpropanoate, by column chromatography on silica gel if necessary.
Characterization of Methyl 3-acetoxy-2,2-dimethylpropanoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.05 (s, 2H), 3.68 (s, 3H), 2.08 (s, 3H), 1.20 (s, 6H).
Protocol 2: Benzoylation using Benzoyl Chloride and Pyridine under Microwave Conditions
This protocol outlines a rapid and solvent-free method for the benzoylation of this compound using benzoyl chloride and pyridine on a solid support, activated by microwave irradiation.[2]
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine
-
Basic Alumina
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a beaker, add this compound (1.0 eq), basic alumina, pyridine (0.3 eq), and benzoyl chloride (2.0 eq).[2]
-
Stir the mixture to obtain a free-flowing powder.
-
Place the beaker in a microwave oven and irradiate at a suitable power (e.g., 300 W) for a short period (typically 0.5-2 minutes), monitoring the reaction by TLC.[2]
-
After cooling to room temperature, extract the product with dichloromethane.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product, methyl 3-benzoyloxy-2,2-dimethylpropanoate, by crystallization or column chromatography.
Characterization of Methyl 3-benzoyloxy-2,2-dimethylpropanoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05-8.02 (m, 2H), 7.58-7.54 (m, 1H), 7.45-7.41 (m, 2H), 4.35 (s, 2H), 3.70 (s, 3H), 1.30 (s, 6H).
Visualizations
Acylation Workflow
The general workflow for the acylation of this compound, including reaction, workup, and purification steps, is illustrated in the following diagram.
Signaling Pathway of DMAP-Catalyzed Acylation
The following diagram illustrates the nucleophilic catalysis pathway for the DMAP-catalyzed acylation of an alcohol with an acid anhydride.
References
Application Notes and Protocols: Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate to Methyl 3-formyl-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of methyl 3-hydroxy-2,2-dimethylpropanoate to its corresponding aldehyde, methyl 3-formyl-2,2-dimethylpropanoate. This transformation is a crucial step in the synthesis of various organic molecules and pharmaceutical intermediates. The following sections detail several common and effective oxidation methods, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry.[1] The challenge lies in preventing over-oxidation to the corresponding carboxylic acid.[1] This document outlines three widely used methods that offer good to excellent yields and selectivity for this conversion, tailored for the specific substrate this compound.
Comparative Data of Oxidation Methods
The choice of oxidation method often depends on factors such as substrate sensitivity, scale of the reaction, and tolerance of other functional groups. The following table summarizes typical reaction conditions and yields for the oxidation of primary alcohols to aldehydes using the detailed protocols.
| Oxidation Method | Reagents | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 to room temp. | 1 - 3 hours | 85 - 95 | Mild conditions, high yields, avoids heavy metals.[2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature | 1 - 4 hours | 90 - 98 | Mild, neutral conditions, high yields, short reaction times.[3] | Reagent is expensive and potentially explosive.[3] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room temperature | 2 - 6 hours | 75 - 90 | Simple procedure, commercially available reagent. | Chromium-based reagent (toxic), can be acidic. |
Chemical Reaction Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-Hydroxy-2,2-dimethylpropanoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl 3-hydroxy-2,2-dimethylpropanoate synthesis. The information is presented in a practical question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound are:
-
Fischer-Speier Esterification: The acid-catalyzed reaction of 3-hydroxy-2,2-dimethylpropionic acid with methanol.
-
Reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide: A nucleophilic substitution reaction.
-
Reformatsky Reaction: The reaction of an α-halo ester (methyl α-bromoisobutyrate) with an aldehyde (formaldehyde) in the presence of zinc metal.
Q2: Which synthesis method generally provides the highest yield?
A2: While the yield can be highly dependent on the specific reaction conditions and purification techniques, the Fischer-Speier esterification, when driven to completion, can offer high yields. However, the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide is also reported to provide good yields.
Q3: What are the key safety precautions to consider during these syntheses?
A3: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium methoxide is a strong base and is corrosive; it should be handled with care. The Reformatsky reaction often involves the use of flammable solvents and requires an inert atmosphere.
Troubleshooting Guides
Method 1: Fischer-Speier Esterification of 3-Hydroxy-2,2-dimethylpropionic Acid
Issue 1: Low yield of this compound.
-
Question: My Fischer esterification reaction is giving a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction temperature to the reflux temperature of methanol.
-
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene. Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.
-
-
Issue 2: Formation of a dark-colored reaction mixture.
-
Question: My reaction mixture turned dark brown/black during reflux. What could be the cause?
-
Answer: Darkening of the reaction mixture can indicate decomposition or side reactions, potentially due to the presence of impurities in the starting material or excessive heating.
-
Solution: Ensure the 3-hydroxy-2,2-dimethylpropionic acid is pure. Avoid excessively high temperatures; maintain a gentle reflux.
-
Method 2: Reaction of 3-chloro-2,2-dimethylpropionic acid with Sodium Methoxide
Issue 1: Low conversion of the starting material.
-
Question: I am observing a significant amount of unreacted 3-chloro-2,2-dimethylpropionic acid. How can I drive the reaction to completion?
-
Answer: Incomplete reaction could be due to several factors:
-
Insufficient Sodium Methoxide: An inadequate amount of the base will lead to incomplete deprotonation and substitution.
-
Solution: Use a molar excess of sodium methoxide (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature.
-
Solution: Increase the reaction time and monitor by TLC. If the reaction is still sluggish, consider gently heating the reaction mixture.
-
-
Issue 2: Presence of side products in the final product.
-
Question: I am observing impurities in my product after workup. What are the likely side reactions?
-
Answer: A potential side reaction is the elimination of HCl from the starting material to form an unsaturated acid, which could then undergo further reactions.
-
Solution: Control the reaction temperature to favor the substitution reaction over elimination. A lower reaction temperature is generally preferred. Careful purification by distillation or column chromatography can help remove these impurities.
-
Method 3: Reformatsky Reaction
Issue 1: The reaction does not initiate.
-
Question: I have mixed the reactants, but the Reformatsky reaction is not starting. What could be the problem?
-
Answer: The initiation of the Reformatsky reaction is dependent on the activation of the zinc metal.
-
Solution: Activate the zinc metal prior to the reaction. This can be done by washing it with dilute acid, followed by water, methanol, and then ether, and drying under vacuum. The presence of a small crystal of iodine can also help initiate the reaction. Ensure all reagents and glassware are scrupulously dry, as water will quench the organozinc intermediate.
-
Issue 2: Low yield of the desired β-hydroxy ester.
-
Question: The yield of my Reformatsky reaction is lower than expected. How can I optimize it?
-
Answer: Low yields can result from several factors:
-
Side Reactions: The organozinc reagent can react with itself (dimerization) or other electrophiles present in the reaction mixture.
-
Solution: Add the α-halo ester slowly to the mixture of the aldehyde and activated zinc to maintain a low concentration of the organozinc reagent.
-
-
Purity of Reagents: Impurities in the aldehyde or α-halo ester can lead to side reactions.
-
Solution: Use freshly distilled or purified reagents.
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Reagents/Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Esterification | 3-Hydroxy-2,2-dimethylpropionic acid, Methanol | H₂SO₄ or p-TsOH | 70-90 | Readily available starting materials, relatively simple procedure. | Equilibrium reaction, requires removal of water for high yield. |
| Reaction with Sodium Methoxide | 3-chloro-2,2-dimethylpropionic acid, Methanol | Sodium Methoxide | 60-80 | Generally proceeds to completion. | Starting material may not be as readily available, sodium methoxide is moisture sensitive. |
| Reformatsky Reaction | Formaldehyde, Methyl α-bromoisobutyrate | Zinc | 50-70 | Forms the C-C bond and the ester in one step. | Requires activated zinc and strictly anhydrous conditions, potential for side reactions. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reaction with Sodium Methoxide
Materials:
-
3-chloro-2,2-dimethylpropionic acid
-
Sodium methoxide
-
Anhydrous Methanol
-
Methylene Chloride
-
Water
-
Concentrated Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 3-chloro-2,2-dimethylpropionic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.[1]
-
Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (1.1 eq) dropwise.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with concentrated hydrochloric acid.
-
Add water and extract the product with methylene chloride.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Reformatsky Reaction (General Protocol)
Materials:
-
Formaldehyde (or paraformaldehyde)
-
Methyl α-bromoisobutyrate
-
Activated Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place activated zinc powder.
-
Add a solution of formaldehyde (1.0 eq) in anhydrous THF.
-
Gently heat the mixture to initiate the reaction (a small crystal of iodine can be added if necessary).
-
Add a solution of methyl α-bromoisobutyrate (1.0 eq) in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the Fischer-Speier esterification.
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
Technical Support Center: Synthesis of Methyl 3-Hydroxy-2,2-dimethylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes are the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid (hydroxypivalic acid) with methanol, and the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide in methanol.
Q2: What is the primary side reaction of concern during the synthesis and storage of this compound?
A2: The most significant side reaction is the thermal decomposition of the target molecule into methyl isobutyrate and formaldehyde.[1] This retro-aldol type reaction can occur at elevated temperatures during synthesis or distillation, as well as during prolonged storage.
Q3: What analytical methods are recommended for identifying and quantifying impurities in my product?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile impurities such as methyl isobutyrate. Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C) is also invaluable for structural confirmation of the desired product and for the detection and quantification of impurities.
Troubleshooting Guides
Issue 1: Low yield of this compound and presence of an unexpected peak corresponding to methyl isobutyrate in the Fischer Esterification.
Question: I am performing a Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid with methanol and sulfuric acid. My yield is low, and GC-MS analysis shows a significant amount of methyl isobutyrate. What is happening and how can I fix it?
Answer: The formation of methyl isobutyrate is a known issue, arising from the thermal decomposition of your target product.[1] High reaction temperatures can promote this side reaction. Additionally, as with all Fischer esterifications, the presence of water will limit the conversion to the desired ester.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Avoid excessive heating. Refluxing methanol (around 65 °C) should be sufficient. If you are using a higher boiling point solvent, consider lowering the temperature.
-
Effective Water Removal: The Fischer esterification is an equilibrium reaction.[2][3][4][5] To drive the reaction towards the product, water must be removed. Using a large excess of methanol can help shift the equilibrium. For larger scale reactions, a Dean-Stark apparatus can be used if an appropriate azeotroping solvent is employed.
-
Catalyst Concentration: Ensure you are using a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Excessive acid concentration at high temperatures might contribute to degradation.
-
Reaction Time: Monitor the reaction progress by TLC or GC. Prolonged reaction times at elevated temperatures will increase the likelihood of decomposition.
Issue 2: Incomplete reaction when synthesizing from 3-chloro-2,2-dimethylpropionic acid and sodium methoxide.
Question: I am attempting to synthesize this compound from 3-chloro-2,2-dimethylpropionic acid and sodium methoxide, but I am observing a significant amount of unreacted starting material. How can I improve the conversion?
Answer: This reaction is a nucleophilic substitution where methoxide acts as the nucleophile. Incomplete conversion can be due to several factors related to the reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sodium methoxide is a strong base and will react with any water present. Ensure your methanol and glassware are thoroughly dry.
-
Stoichiometry of Sodium Methoxide: Use a sufficient excess of sodium methoxide to ensure the complete conversion of the starting material. The reaction with 3-chloro-2,2-dimethylpropionic acid will first involve an acid-base reaction to form the carboxylate, followed by the substitution of the chloride. Therefore, more than two equivalents of sodium methoxide are required. The provided protocol uses three equivalents.[6]
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. The literature protocol suggests refluxing for 4 hours.[6] If you are running the reaction at a lower temperature, consider increasing it or extending the reaction time. Monitor the reaction progress to determine the optimal duration.
Summary of Synthesis Routes and Side Reactions
| Synthesis Route | Starting Materials | Reagents | Desired Product | Key Side Products |
| Fischer Esterification | 3-Hydroxy-2,2-dimethylpropionic acid, Methanol | H₂SO₄ (catalyst) | This compound | Methyl isobutyrate, Formaldehyde |
| Nucleophilic Substitution | 3-Chloro-2,2-dimethylpropionic acid, Methanol | Sodium Methoxide | This compound | Unreacted starting material |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification[1]
-
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid (15.00 g, 127.0 mmol)
-
Methanol (200 mL)
-
Concentrated sulfuric acid (13.5 g, 254 mmol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropionic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid.
-
Stir the reaction mixture under reflux conditions for 16 hours.
-
After completion, concentrate the reaction mixture under vacuum.
-
Dilute the residue with ethyl acetate (100 mL).
-
Wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the organic solvent under vacuum to yield this compound.
-
Protocol 2: Synthesis of this compound from 3-chloro-2,2-dimethylpropionic acid[7]
-
Materials:
-
3-Chloro-2,2-dimethylpropionic acid (30.0 g, 0.22 mol)
-
Absolute methanol (100 mL)
-
25% Sodium methoxide in methanol solution (35.6 g, 0.66 mol)
-
Concentrated hydrochloric acid
-
Methylene chloride
-
Magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 3-chloro-2,2-dimethylpropionic acid in absolute methanol, add the sodium methoxide solution dropwise. The temperature may rise to around 40 °C.
-
Upon completion of the addition, heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and stir for one hour.
-
Acidify the reaction mixture with concentrated hydrochloric acid and add 150 mL of water.
-
Extract the mixture with four 100 mL portions of methylene chloride.
-
Combine the organic extracts, dry with magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Visualizations
Caption: Main synthetic routes to this compound and a key side reaction.
References
- 1. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
How to prevent polymerization during methyl 3-hydroxy-2,2-dimethylpropanoate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing methyl 3-hydroxy-2,2-dimethylpropanoate, with a primary focus on preventing unwanted polymerization of the key intermediate, hydroxypivaldehyde (HPA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Tishchenko reaction with hydroxypivaldehyde.
Q1: My reaction mixture is becoming viscous and solidifying. What is happening and how can I prevent it?
A1: This is a classic sign of polymerization of the starting material, hydroxypivaldehyde (HPA). HPA is prone to self-condensation and polymerization, especially under acidic or basic conditions and at elevated temperatures.[1]
To prevent this, consider the following:
-
Stabilize the HPA starting material: HPA is unstable and can dimerize or polymerize upon standing.[2] A patented method for stabilizing HPA involves storing it as a solid product containing 35-95% by weight of HPA and/or its dimer and 5-65% by weight of water. This is achieved by cooling a liquid mixture of HPA and water to 40°C or lower.[1]
-
Control the reaction temperature: The Tishchenko reaction can be exothermic. Maintaining a low and controlled temperature is crucial to minimize side reactions, including polymerization.[3]
-
Optimize catalyst loading: High concentrations of the alkoxide catalyst can promote side reactions. Use the minimum effective amount of catalyst.[3]
Q2: The yield of my desired product, this compound, is low, and I'm observing high molecular weight byproducts. What are the likely causes?
A2: Low yield and the formation of high molecular weight byproducts are also indicative of HPA polymerization and other side reactions. The Tishchenko reaction itself is a disproportionation of two aldehyde molecules to form an ester.[3][4] However, with a reactive substrate like HPA, other pathways can compete.
Potential causes and solutions include:
-
Purity of Hydroxypivaldehyde (HPA): Ensure the HPA is as pure as possible and free from acidic or basic impurities that could catalyze polymerization. If you are synthesizing HPA, ensure complete removal of the aldol condensation catalyst.
-
Reaction Conditions:
-
Temperature: As mentioned, higher temperatures can favor polymerization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Catalyst: The choice and concentration of the catalyst are critical. While aluminum alkoxides are traditional catalysts for the Tishchenko reaction, their Lewis acidity can also promote side reactions.[3] Experiment with lower catalyst loadings.
-
-
Presence of Water: Ensure all reagents and glassware are dry, as water can interfere with the reaction and potentially lead to byproducts.
Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration often indicates thermal degradation or the formation of chromophoric byproducts from side reactions.[3]
To mitigate this:
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures during both the reaction and the purification (e.g., distillation).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde starting material or the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common industrial route involves the Tishchenko reaction of hydroxypivaldehyde (HPA).[2] HPA itself is typically produced via an aldol condensation of isobutyraldehyde and formaldehyde.[1][2] Another laboratory-scale synthesis involves the esterification of 3-hydroxy-2,2-dimethylpropionic acid with methanol in the presence of an acid catalyst like sulfuric acid.[5]
Q2: Why is polymerization a significant concern in this synthesis?
A2: The key intermediate, hydroxypivaldehyde (HPA), contains both an aldehyde and a hydroxyl group, making it highly susceptible to self-condensation reactions (acetalization) under both acidic and basic conditions, which leads to the formation of polymers.[1] The Tishchenko reaction itself is often catalyzed by bases (alkoxides), creating conditions that can also favor polymerization if not carefully controlled.
Q3: Are there any specific inhibitors I can add to prevent polymerization during the reaction?
A3: While the search results do not specify inhibitors used directly within the Tishchenko reaction of HPA, for analogous polymerizable systems like acrylates, radical inhibitors such as hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), and phenothiazine are commonly used.[1] The effectiveness of these in the context of the Tishchenko reaction of HPA would require experimental validation. The primary method of control is through managing the stability of the HPA starting material and optimizing reaction conditions (temperature and catalyst loading).[1][3]
Data Presentation
Table 1: HPA Stabilization Conditions
| Parameter | Condition | Rationale | Source |
| Storage Form | Solid product with water | Prevents degradation and polymerization during storage. | [1] |
| HPA/Dimer Content | 35-95% by weight | Effective range for stabilization. | [1] |
| Water Content | 5-65% by weight | Acts as a stabilizing agent in the solid matrix. | [1] |
| Storage Temperature | ≤ 40°C | Promotes solidification and maintains stability. | [1] |
Table 2: General Tishchenko Reaction Parameters to Minimize Side Reactions
| Parameter | Recommended Condition | Rationale | Source |
| Temperature | Low | Minimizes side reactions, including polymerization. | [3] |
| Catalyst Loading | Low | Reduces the rate of undesired catalytic pathways. | [3] |
Experimental Protocols
Conceptual Experimental Protocol for this compound Synthesis via Tishchenko Reaction
Materials:
-
Stabilized Hydroxypivaldehyde (HPA) (as a solid aqueous mixture)
-
Anhydrous Methanol
-
Sodium Methoxide (or another suitable alkoxide catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of HPA: If using the stabilized solid form, the HPA may need to be carefully dried or used in a manner that accounts for the water content, as water can interfere with the Tishchenko reaction. This may involve azeotropic removal of water with a suitable solvent.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and an inert gas inlet is charged with anhydrous solvent and the prepared HPA.
-
Catalyst Addition: The reaction mixture is cooled to a low temperature (e.g., 0-10°C). A solution of the alkoxide catalyst (e.g., sodium methoxide in methanol) is added dropwise while maintaining the low temperature.
-
Reaction: The reaction is stirred at a controlled low temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or NMR) to determine the consumption of HPA and the formation of the desired methyl ester.
-
Quenching: Once the reaction is complete, it is carefully quenched, for example, by the addition of a weak acid.
-
Workup: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to obtain pure this compound.
Mandatory Visualizations
Caption: Mechanism of the Tishchenko Reaction for this compound Synthesis.
References
Technical Support Center: Optimizing Methyl 3-hydroxy-2,2-dimethylpropanoate Synthesis
Welcome to the technical support center for the synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory-scale methods for synthesizing this compound?
A1: The two most commonly cited laboratory-scale methods for the synthesis of this compound are the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid and the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide.
Q2: I am experiencing low yields in the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid. What are the common causes and how can I improve the yield?
A2: Low yields in Fischer esterification are often attributed to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To enhance the yield, consider the following strategies:
-
Use of Excess Alcohol: Employing a large excess of methanol can drive the equilibrium towards the formation of the ester.
-
Water Removal: Actively removing water as it is formed is a highly effective method. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Optimal Temperature: Ensure the reaction is maintained at a suitable temperature to favor ester formation without causing degradation. For methanol, this is typically at its reflux temperature (around 65 °C).
Q3: What are the potential side reactions to be aware of during the synthesis of this compound?
A3: While specific side products for the synthesis of this compound are not extensively documented in the provided search results, general side reactions for the identified methods can be inferred. For Fischer esterification, potential side reactions include dehydration of the starting material or product if the reaction temperature is too high, especially with a sterically hindered alcohol. In the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide, elimination reactions could potentially compete with the desired substitution, although the substitution is generally favored under the described conditions.
Q4: How can I monitor the progress of my synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material, you can observe the consumption of the reactant and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring of the reaction progress and to identify any side products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound (Fischer Esterification) | The reaction has not reached equilibrium or the equilibrium is unfavorable. | - Increase the reaction time. - Use a larger excess of methanol. - Ensure efficient removal of water using a Dean-Stark trap or molecular sieves. |
| Incomplete reaction due to insufficient catalyst. | - Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used. | |
| Loss of product during workup. | - Ensure proper phase separation during extraction. - Minimize product loss during solvent removal by using appropriate techniques like rotary evaporation at a suitable temperature and pressure. | |
| Reaction is Sluggish or Incomplete (Both Methods) | Reaction temperature is too low. | - For Fischer esterification, ensure the reaction is maintained at the reflux temperature of methanol. - For the reaction with sodium methoxide, ensure the reflux is maintained for the specified duration after the initial exothermic phase. |
| Purity of reagents is low. | - Use anhydrous methanol and ensure the starting materials are of high purity. | |
| Formation of Unknown Impurities | Side reactions are occurring due to incorrect temperature. | - Optimize the reaction temperature. For Fischer esterification, avoid excessively high temperatures that could lead to dehydration. |
| Contaminated reagents or glassware. | - Ensure all glassware is thoroughly dried and reagents are pure. |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification of 3-Hydroxy-2,2-dimethylpropionic acid
This protocol details the synthesis of this compound through the acid-catalyzed esterification of 3-hydroxy-2,2-dimethylpropionic acid.
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropionic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis from 3-Chloro-2,2-dimethylpropionic acid
This method describes the synthesis of this compound from 3-chloro-2,2-dimethylpropionic acid and sodium methoxide.[1]
Materials:
-
3-Chloro-2,2-dimethylpropionic acid
-
Sodium methoxide solution in methanol (25%)
-
Absolute Methanol
-
Concentrated Hydrochloric Acid
-
Methylene Chloride
-
Magnesium Sulfate
Procedure:
-
Dissolve 3-chloro-2,2-dimethylpropionic acid in absolute methanol.[1]
-
To the stirred solution, add a 25% solution of sodium methoxide in methanol dropwise. An exothermic reaction will cause the temperature to rise to approximately 40°C.[1]
-
After the addition is complete, heat the reaction mixture at reflux for 4 hours.[1]
-
Cool the mixture to room temperature and stir for an additional hour.[1]
-
Acidify the reaction mixture with concentrated hydrochloric acid and add water.[1]
-
Extract the product with methylene chloride.[1]
-
Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil.[1]
Process Optimization and Logic
To optimize the synthesis of this compound, a logical workflow can be followed to troubleshoot and improve reaction outcomes. The following diagram illustrates a decision-making process for addressing common issues.
Caption: A logical workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Hydroxypivalate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate catalyst to minimize byproducts during the esterification of hydroxypivalic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of hydroxypivalic acid, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Hydroxypivalate Ester | Incomplete reaction: The Fischer esterification is a reversible reaction.[1][2] | - Use a large excess of the alcohol (it can often serve as the solvent).[2][3]- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][3]- Increase reaction time and/or temperature, monitoring for byproduct formation. |
| Steric hindrance: The tertiary carbon in hydroxypivalic acid can hinder the approach of the alcohol. | - For highly hindered substrates, consider using coupling agents like DCC/DMAP instead of traditional acid catalysis. | |
| Catalyst deactivation: Water produced during the reaction can deactivate some acid catalysts.[4] | - Use a catalyst that is less sensitive to water, such as certain solid acid catalysts or ensure efficient water removal. | |
| Product loss during workup: The ester product may be lost during extraction or purification steps.[3] | - Ensure proper phase separation during aqueous washes.- Minimize the number of purification steps.- Use appropriate techniques to remove residual starting materials and catalyst. | |
| High Levels of Byproducts | Self-esterification (dimer/oligomer formation): The hydroxyl group of one hydroxypivalic acid molecule reacts with the carboxylic acid group of another. | - Use a chemoselective catalyst: Boric acid is highly effective in selectively catalyzing the esterification of α-hydroxy acids without significant reaction at the hydroxyl group.[5][6][7] |
| Dehydration of alcohol: Strong, non-selective acid catalysts like concentrated sulfuric acid at high temperatures can dehydrate the alcohol, especially if it is a secondary or tertiary alcohol. | - Use a milder catalyst such as boric acid or p-toluenesulfonic acid.- Optimize the reaction temperature to favor esterification over dehydration. | |
| Ether formation: Under harsh acidic conditions, the alcohol can react with itself or with the hydroxyl group of the hydroxypivalic acid to form an ether. | - Employ milder reaction conditions (lower temperature, less aggressive catalyst).- Boric acid catalysis is a good option to avoid this side reaction due to its chemoselectivity.[5][7] | |
| Lactone formation: Intramolecular esterification can lead to the formation of a cyclic ester (lactone).[8][9][10] | - While possible for some hydroxy acids, the formation of a lactone from hydroxypivalic acid is sterically hindered and thus less likely. If observed, it may indicate the need for a more selective catalyst or milder conditions. | |
| Difficulty in Catalyst Removal | Homogeneous catalyst: Catalysts like sulfuric acid or p-toluenesulfonic acid can be difficult to completely remove from the reaction mixture.[11] | - Consider using a solid acid catalyst (e.g., acidic resins, zeolites) which can be easily removed by filtration.[11]- For boric acid, much of the catalyst can be removed by evaporation as its volatile methyl ester if methanol is used as the alcohol.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for minimizing byproducts in hydroxypivalate esterification?
A1: For minimizing byproducts, particularly self-esterification, a chemoselective catalyst is recommended. Boric acid has been shown to be highly effective for the selective esterification of the carboxylic acid group of α-hydroxy acids in the presence of the hydroxyl group.[5][6][7] This selectivity significantly reduces the formation of dimers and oligomers.
Q2: Can I use common strong acid catalysts like sulfuric acid?
A2: Yes, strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can be used for Fischer esterification.[12] However, they are less selective and can lead to the formation of byproducts such as ethers and dehydration products, especially at elevated temperatures.[6] If using these catalysts, careful optimization of reaction conditions is crucial.
Q3: How can I drive the esterification reaction to completion?
A3: The Fischer esterification is an equilibrium reaction.[2] To maximize the yield of the desired ester, you can:
-
Use a large excess of the alcohol: This shifts the equilibrium towards the products according to Le Châtelier's principle.[2][3]
-
Remove water: The removal of water as it is formed prevents the reverse reaction (ester hydrolysis). This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2][3]
Q4: What are the main byproducts to watch out for?
A4: The primary byproduct of concern is the self-ester, a dimer or oligomer formed from the intermolecular reaction between the hydroxyl and carboxylic acid groups of hydroxypivalic acid molecules. Other potential byproducts, especially with non-selective catalysts, include ethers from the alcohol or the hydroxyl group of the acid, and dehydration products of the alcohol.
Q5: Is lactone formation a significant issue with hydroxypivalic acid?
A5: Intramolecular esterification to form a lactone is a possibility for hydroxy acids.[8][9][10] However, due to the sterically hindered nature of the tertiary carbon adjacent to the carboxylic acid in hydroxypivalic acid, the formation of the corresponding β-lactone is expected to be difficult and is generally not a major concern.
Experimental Protocols
Protocol 1: Chemoselective Esterification using Boric Acid
This protocol is designed to maximize selectivity and minimize byproducts.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxypivalic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 10-20 eq).
-
Catalyst Addition: Add boric acid (0.1-0.2 eq) to the solution.[5]
-
Reaction: Stir the mixture at room temperature or reflux, depending on the reactivity of the alcohol.[5] Monitor the reaction progress by TLC or GC/MS. For less reactive alcohols, heating may be necessary.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If methanol was used, a significant portion of the boric acid can be removed as trimethyl borate by concentrating the solution under reduced pressure.[7]
-
Purification: The crude product can be purified by partitioning between an organic solvent and water, followed by washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Classical Fischer Esterification using p-Toluenesulfonic Acid
This protocol uses a traditional acid catalyst and requires careful control to minimize byproducts.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add hydroxypivalic acid (1.0 eq), the alcohol (5-10 eq), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05-0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by observing the amount of water collected and by TLC or GC/MS analysis of the reaction mixture.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the catalyst and remove unreacted carboxylic acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Visualizations
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boric acid catalyzed chemoselective esterification of alpha-hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tutorchase.com [tutorchase.com]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 11. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 3-Hydroxy-2,2-dimethylpropanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct laboratory-scale methods are the Fischer-Speier esterification of 3-hydroxy-2,2-dimethylpropionic acid and the nucleophilic substitution of 3-chloro-2,2-dimethylpropionic acid.
Q2: My Fischer-Speier esterification reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in Fischer esterification can be attributed to several factors:
-
Incomplete reaction: The reaction is an equilibrium process. Insufficient catalyst, short reaction times, or inadequate removal of water can prevent the reaction from reaching completion.
-
Catalyst degradation: The acid catalyst (e.g., sulfuric acid) can be neutralized by any basic impurities in the starting materials or solvent.
-
Suboptimal temperature: The reaction may not proceed efficiently if the temperature is too low. Refluxing is typically required.[1]
-
Side reactions: Although less common for this substrate, overheating can potentially lead to dehydration or other side reactions.
Q3: I am observing significant amounts of unreacted starting material in my reaction with 3-chloro-2,2-dimethylpropionic acid. How can I improve the conversion?
A3: To improve the conversion of 3-chloro-2,2-dimethylpropionic acid, consider the following:
-
Stoichiometry of the base: Ensure that a sufficient excess of sodium methoxide is used to both neutralize the carboxylic acid and act as the nucleophile for the substitution reaction. A 3-fold excess has been shown to be effective.[2]
-
Reaction time and temperature: The reaction may require heating at reflux for several hours to proceed to completion.[2]
-
Purity of reagents: The presence of water can consume the sodium methoxide. Ensure that anhydrous methanol and dry reagents are used.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through an aqueous workup followed by extraction and distillation. The general procedure involves:
-
Neutralizing the reaction mixture (e.g., with sodium bicarbonate solution if an acid catalyst was used, or with hydrochloric acid if a basic reaction was performed).[1][2]
-
Extraction with an organic solvent such as methylene chloride or ethyl acetate.[1][2]
-
Drying the combined organic extracts with a drying agent like magnesium sulfate or sodium sulfate.[1][2]
-
Further purification can be achieved by vacuum distillation.
Troubleshooting Guides
Issue 1: Low Yield in Fischer-Speier Esterification
If you are experiencing low yields when synthesizing this compound via Fischer-Speier esterification, consult the following guide.
| Potential Cause | Troubleshooting Step |
| Equilibrium Not Driven to Products | Increase the amount of methanol, as it is both a reagent and the solvent. Ensure efficient removal of water, for example by using a Dean-Stark apparatus, although in many procedures using a large excess of methanol is sufficient. |
| Insufficient Catalyst Activity | Use a fresh, concentrated acid catalyst like H₂SO₄. Ensure all glassware is dry and the starting materials are free from basic impurities. |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress using TLC or GC to determine when the consumption of the starting material has ceased. Ensure the reaction is maintained at a consistent reflux.[1] |
| Product Loss During Workup | Ensure the pH is carefully adjusted during neutralization to avoid hydrolysis of the ester product. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.[1][2] |
Issue 2: Incomplete Conversion in Nucleophilic Substitution
This guide addresses incomplete conversion of 3-chloro-2,2-dimethylpropionic acid to the desired product.
| Potential Cause | Troubleshooting Step |
| Insufficient Nucleophile/Base | Use at least a 3-fold molar excess of sodium methoxide to ensure complete deprotonation of the carboxylic acid and subsequent nucleophilic substitution.[2] |
| Presence of Water | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Sodium methoxide reacts readily with water, which will reduce its effective concentration. |
| Low Reaction Temperature | The substitution reaction may be slow at room temperature. Heating the reaction mixture to reflux is recommended to increase the reaction rate.[2] |
| Short Reaction Time | Monitor the reaction by TLC or GC to confirm that the starting material has been consumed before proceeding with the workup. A reaction time of 4 hours at reflux has been reported to be effective.[2] |
Experimental Protocols
Fischer-Speier Esterification of 3-Hydroxy-2,2-dimethylpropionic acid
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (2.0 eq) to the solution.
-
Heat the reaction mixture at reflux for 16 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the product.
Synthesis from 3-Chloro-2,2-dimethylpropionic Acid
This protocol is adapted from a literature procedure.[2]
Materials:
-
3-Chloro-2,2-dimethylpropionic acid
-
25% Sodium methoxide in methanol solution
-
Absolute methanol
-
Concentrated hydrochloric acid
-
Methylene chloride
-
Magnesium sulfate
Procedure:
-
Dissolve 3-chloro-2,2-dimethylpropionic acid (1.0 eq) in absolute methanol.
-
Add a 25% solution of sodium methoxide in methanol (3.0 eq) dropwise to the stirred solution. The temperature may rise due to the exothermic reaction.
-
After the addition is complete, heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and stir for an additional hour.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Add water and extract the product with methylene chloride (4 portions).
-
Combine the organic extracts, dry with magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Data Summary
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Reported Yield |
| Fischer-Speier Esterification | 3-Hydroxy-2,2-dimethylpropionic acid | Methanol, H₂SO₄ | 16 hours | Reflux | ~57%[1] |
| Nucleophilic Substitution | 3-Chloro-2,2-dimethylpropionic acid | Sodium methoxide, Methanol | 4 hours | Reflux | Not explicitly stated, but 20.8g product from 30.0g starting material was obtained.[2] |
Visualizations
Reaction Pathways
Caption: Common synthesis routes for this compound.
Experimental Workflow: Fischer-Speier Esterification
Caption: Step-by-step workflow for Fischer-Speier esterification and workup.
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate, with a focus on the critical step of water removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and why is water removal important?
A1: The most common laboratory synthesis is the Fischer esterification of 3-hydroxy-2,2-dimethylpropanoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄).[1][2] This is an equilibrium reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants, leading to lower yields of the desired ester.[1][3] Therefore, active removal of water is crucial to drive the reaction to completion and maximize the product yield.[2][4]
Q2: What are the main strategies for removing water from the reaction mixture?
A2: There are three primary strategies to mitigate the effects of water and drive the esterification forward:
-
Using a large excess of a reactant: Typically, methanol is used in large excess, acting as both a reactant and the solvent. This high concentration of a reactant shifts the equilibrium towards the product side.[1][5]
-
Continuous removal of water: This can be achieved by azeotropic distillation using a Dean-Stark apparatus. An inert solvent that forms an azeotrope with water (e.g., toluene) is added to the reaction mixture. The azeotrope boils, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, while the solvent returns to the reaction flask.[1][6][7]
-
In-situ water sequestration: This involves adding a dehydrating agent, such as 3Å molecular sieves, to the reaction mixture. These sieves selectively adsorb water as it is formed, thereby removing it from the equilibrium.[2][8]
Q3: What are the potential side reactions if water is not effectively removed?
A3: Ineffective water removal can lead to several issues:
-
Low Conversion: The primary consequence is a low yield of the final product due to the reverse reaction (ester hydrolysis) being significant.[3][9]
-
Decomposition: For hydroxy esters, there is a risk of decomposition under prolonged heating in acidic, aqueous conditions. For instance, this compound could potentially undergo decomposition to methyl isobutyrate and formaldehyde.
-
Dehydration: Although less common for this specific molecule under standard Fischer conditions, β-hydroxy esters can sometimes undergo dehydration to form α,β-unsaturated esters, especially at higher temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted 3-hydroxy-2,2-dimethylpropanoic acid after the expected reaction time.
-
The isolated yield is significantly lower than anticipated (e.g., < 60%).
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Solution |
| Equilibrium Limitation | Presence of a large spot/peak corresponding to the starting carboxylic acid in post-reaction analysis (TLC, GC, NMR). | Implement a more effective water removal strategy. See the comparison table and protocols below. Using a large excess of methanol is a simple first step. For higher yields, consider a Dean-Stark apparatus or molecular sieves.[1] |
| Wet Reagents/Glassware | Reagents were not stored under anhydrous conditions, or glassware was not properly dried. | Use freshly opened or properly stored anhydrous methanol. Dry the 3-hydroxy-2,2-dimethylpropanoic acid in a desiccator if necessary. Ensure all glassware is oven-dried or flame-dried before use. |
| Insufficient Catalyst | The reaction is sluggish or stalls. | Ensure the correct catalytic amount of a strong acid like concentrated H₂SO₄ is used. Typically, this is 1-5 mol% relative to the carboxylic acid. |
| Inadequate Reaction Time/Temperature | The reaction has not reached equilibrium. | Ensure the reaction is refluxing at the appropriate temperature (the boiling point of methanol, ~65 °C). Monitor the reaction by TLC or GC until the starting material spot/peak is minimal. A typical reaction time is several hours to overnight.[10] |
Issue 2: Identifying Contaminants in the Final Product
Symptoms:
-
The ¹H NMR spectrum of the purified product shows unexpected peaks.
-
The IR spectrum shows a broad -OH peak characteristic of a carboxylic acid, not just an alcohol.
Troubleshooting with Spectroscopic Data:
-
Unreacted 3-hydroxy-2,2-dimethylpropanoic acid:
-
¹H NMR: Look for a broad singlet corresponding to the carboxylic acid proton (-COOH), typically above 10 ppm. The characteristic peaks for the starting acid are a singlet for the two geminal methyl groups (~1.23 ppm) and a singlet for the -CH₂- group (~3.60 ppm).[11]
-
IR: A very broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) overlapping with the C-H stretches, and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹.
-
-
Product: this compound:
-
¹H NMR (CDCl₃): A singlet for the two geminal methyl groups (~1.19 ppm, 6H), a singlet for the -CH₂- group (~3.56 ppm, 2H), and a singlet for the methyl ester group (-OCH₃) (~3.71 ppm, 3H). A broad singlet for the hydroxyl proton (-OH) will also be present.[10]
-
IR: A broad O-H stretch for the alcohol at ~3400 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a strong ester C=O stretch at ~1730-1740 cm⁻¹.[12]
-
By comparing the spectra of your product with that of the starting material, you can determine if the reaction has gone to completion.
Data Presentation: Comparison of Water Removal Methods
The choice of water removal technique can significantly impact the final yield of the esterification. Below is a table summarizing the expected outcomes for the synthesis of this compound.
| Method | Typical Reagent Ratio (Acid:Alcohol) | Additional Reagents | Setup Complexity | Estimated Yield | Advantages | Disadvantages |
| Excess Methanol | 1 : 20+ | H₂SO₄ (cat.) | Simple (Standard Reflux) | 65-85% | Simple setup, no special equipment needed.[1] | Requires large volumes of alcohol, which must be removed post-reaction. |
| Azeotropic Distillation | 1 : 1.5 - 3 | H₂SO₄ (cat.), Toluene | Moderate (Dean-Stark Apparatus) | > 90% | Highly efficient water removal, drives reaction to completion.[6] | Requires a solvent with a suitable azeotrope, higher reaction temperature, and more complex glassware.[7] |
| Molecular Sieves | 1 : 5 - 10 | H₂SO₄ (cat.), 3Å Molecular Sieves | Simple (Standard Reflux) | > 90% | Very effective for anhydrous conditions, simple setup.[8] | Sieves must be activated before use and are a consumable reagent (though they can be regenerated). Acids can degrade the sieves if added directly.[8] |
Experimental Protocols
Protocol 1: Fischer Esterification using Excess Methanol
This protocol is the simplest method but may result in moderate yields.
Materials:
-
3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, also serves as solvent)
-
Concentrated Sulfuric Acid (0.02-0.05 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous magnesium sulfate for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2,2-dimethylpropanoic acid.
-
Add a large excess of anhydrous methanol.
-
Slowly and carefully add the catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-16 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Water Removal using a Dean-Stark Apparatus
This protocol is highly efficient for driving the reaction to completion.
Materials:
-
3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq)
-
Methanol (2.0-3.0 eq)
-
Toluene (as azeotroping agent)
-
p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ (0.02-0.05 eq)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 3-hydroxy-2,2-dimethylpropanoic acid, toluene (enough to fill the Dean-Stark trap and maintain solvent level in the flask), and methanol.
-
Add the acid catalyst (p-TsOH is often preferred as it is a solid and easier to handle).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.
-
Continue refluxing until no more water collects in the arm of the trap (the volume of collected water should match the theoretical amount). This can take several hours.[13]
-
Cool the reaction mixture to room temperature.
-
Work up the reaction as described in Protocol 1 (steps 6-9), starting with washing the toluene solution.
Protocol 3: In-situ Water Removal with Molecular Sieves
This method avoids high temperatures associated with azeotropic distillation.
Materials:
-
3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq)
-
Anhydrous Methanol (5-10 eq)
-
Activated 3Å molecular sieves (powdered or pellets, ~1-2 g per 10 mmol of acid)
-
Concentrated Sulfuric Acid (0.02-0.05 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Activate 3Å molecular sieves by heating them in a flask under vacuum or in a muffle furnace at >250 °C for several hours, then allowing them to cool in a desiccator.
-
To a dry round-bottom flask, add the 3-hydroxy-2,2-dimethylpropanoic acid and methanol.
-
Add the activated molecular sieves to the mixture.
-
Slowly add the concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the molecular sieves and wash them with a small amount of methanol or ethyl acetate.
-
Combine the filtrates and proceed with the workup as described in Protocol 1 (steps 5-9).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship between water removal strategies and reaction outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 11. 3-Hydroxypivalic acid(4835-90-9) 1H NMR spectrum [chemicalbook.com]
- 12. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
Preventing emulsion formation during methyl 3-hydroxy-2,2-dimethylpropanoate workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of methyl 3-hydroxy-2,2-dimethylpropanoate.
Troubleshooting Guide
Issue: Persistent Emulsion Formation During Aqueous Workup
A common challenge during the liquid-liquid extraction of this compound is the formation of a stable emulsion, which hinders phase separation and can lead to significant product loss. This guide provides a systematic approach to preventing and breaking these emulsions.
Proactive Strategies to Prevent Emulsion Formation
| Strategy | Detailed Methodology | Principle of Action |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separatory funnel multiple times (10-15 inversions). | Reduces the mechanical energy input, minimizing the dispersion of one liquid phase into the other as fine droplets.[1] |
| Solvent Selection | If emulsions are recurrent with a particular solvent (e.g., ethyl acetate), consider switching to a less polar solvent like dichloromethane or diethyl ether. | The polarity of the extraction solvent can influence the stability of the emulsion. |
| Pre-emptive Salting Out | Before extraction, add a small amount of solid sodium chloride or a saturated brine solution to the aqueous layer. | Increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds and destabilize emulsions.[1][2] |
| Temperature Control | Perform the extraction at room temperature. Avoid excessive heat, which can increase the solubility of impurities that may act as emulsifiers. | Temperature can affect the viscosity and interfacial tension of the liquids. |
Reactive Strategies to Break Existing Emulsions
If an emulsion has already formed, the following techniques can be employed, starting with the least invasive methods.
| Strategy | Detailed Methodology | Principle of Action |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes. | Gravity can be sufficient to allow for the coalescence of droplets and phase separation.[3][4] |
| "Salting Out" | Add solid sodium chloride or a saturated brine solution to the separatory funnel and gently swirl. | Increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[1][2] |
| pH Adjustment | Carefully add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the mixture and gently swirl. | If the emulsion is stabilized by acidic or basic impurities, neutralization can break the emulsion.[2] |
| Addition of a Different Organic Solvent | Add a small volume of a different organic solvent (e.g., methanol or ethanol if using a nonpolar organic phase). | Alters the overall polarity of the organic phase, which can disrupt the forces stabilizing the emulsion.[2] |
| Filtration through Celite® | Prepare a plug of Celite® in a Hirsch or Büchner funnel and filter the entire emulsified mixture under gentle vacuum. | Finely dispersed solid particles that can stabilize emulsions are physically removed by the filter aid.[2][3][4] |
| Centrifugation | If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed. | The applied force accelerates the separation of the immiscible layers.[2] |
Frequently Asked Questions (FAQs)
Q1: I am following a synthesis of this compound that involves acidifying the reaction mixture with concentrated HCl before extraction. Why am I seeing a significant emulsion with dichloromethane?
A1: The combination of a highly acidic aqueous phase and a chlorinated solvent can sometimes lead to emulsion formation.[4] The high concentration of salt (NaCl) formed upon neutralization (if any is performed) or the presence of polar intermediates can stabilize the emulsion.
Recommended Actions:
-
Dilution: Try diluting the entire mixture with more water and/or dichloromethane. This can sometimes be enough to break the emulsion.
-
Salting Out: Add solid NaCl to the point of saturation to increase the density of the aqueous layer and encourage phase separation.[3]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove any fine particulate matter that may be stabilizing the emulsion.[4]
Q2: Can the choice of extraction solvent influence the likelihood of emulsion formation?
A2: Absolutely. Solvents that are more prone to hydrogen bonding or have a higher polarity, such as ethyl acetate, can sometimes be more susceptible to forming stable emulsions, especially in the presence of surfactants or polar byproducts. If you consistently face issues with one solvent, trying another with a different polarity, like diethyl ether or dichloromethane, is a valid troubleshooting step.
Q3: I've noticed that the emulsion is worse when I shake the separatory funnel vigorously. Why is this?
A3: Vigorous shaking introduces a large amount of mechanical energy into the system. This energy disperses the two immiscible liquids into very fine droplets, creating a large interfacial area. Surfactant-like impurities can then stabilize this large surface area, leading to a persistent emulsion.[1] Gentle inversions are recommended to facilitate extraction while minimizing emulsion formation.[1]
Q4: Can residual starting materials or byproducts from the synthesis of this compound cause emulsions?
A4: Yes. For instance, in a synthesis starting from 3-chloro-2,2-dimethylpropionic acid, any unreacted starting material could act as a surfactant due to its carboxylic acid and chloro functionalities. Similarly, other side products with both polar and non-polar characteristics can stabilize emulsions. Ensuring the reaction goes to completion and proper quenching and neutralization steps are carried out can minimize the concentration of these emulsifying agents.
Experimental Workflow & Troubleshooting Logic
Below are diagrams illustrating a typical experimental workflow for the workup of this compound and a logical troubleshooting flow for dealing with emulsions.
Caption: A typical experimental workflow for the workup of this compound.
Caption: A decision-making flowchart for troubleshooting emulsion formation during workup.
References
Thermal degradation of methyl 3-hydroxy-2,2-dimethylpropanoate during distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal degradation of methyl 3-hydroxy-2,2-dimethylpropanoate during distillation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the distillation of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My final product purity is lower than expected after distillation, and I suspect thermal degradation. What are the likely degradation products?
A1: The primary thermal degradation products of this compound are methyl isobutyrate and formaldehyde.[1] This decomposition is believed to occur via a retro-aldol type reaction. The presence of these impurities can be confirmed by analytical techniques such as GC-MS.
Q2: At what temperature does significant thermal degradation of this compound occur?
Q3: I am observing charring or discoloration of the material in the distillation flask. What is causing this and how can I prevent it?
A3: Charring and discoloration are strong indicators of thermal decomposition. This is often caused by excessive heating of the distillation pot. To prevent this:
-
Utilize vacuum distillation: This is the most effective method to reduce the boiling point of the compound and, consequently, the required pot temperature.
-
Ensure even heating: Use a heating mantle with a stirrer to ensure even temperature distribution and prevent localized overheating.
-
Minimize residence time: Do not heat the material for longer than necessary. Once the desired fraction is collected, cool the distillation pot promptly.
Q4: My distillation is proceeding very slowly, requiring me to increase the heat, which I'm concerned will cause degradation. What can I do?
A4: Slow distillation rates can be due to several factors. Before increasing the heat, consider the following:
-
Improve the vacuum: Check for leaks in your distillation setup. Ensure all joints are properly sealed. A lower pressure will result in a lower boiling point and a faster distillation rate at a given temperature.
-
Ensure proper insulation: Insulate the distillation column to minimize heat loss and maintain the vapor temperature required for efficient fractionation.
-
Check for blockages: Ensure there are no constrictions or blockages in the condenser or receiving flask that could impede vapor flow.
Q5: How can I monitor the distillation process to minimize the collection of degradation products?
A5: Careful monitoring of the distillation is key.
-
Monitor the head temperature: A stable head temperature close to the expected boiling point at the given pressure indicates that the desired compound is distilling. A sudden drop or fluctuation in temperature can signal the end of the main fraction or the co-distillation of lower-boiling impurities.
-
Collect fractions: Collect the distillate in several separate fractions. This allows you to isolate the purest fractions and quarantine any that may be contaminated with degradation products that distill at different temperatures.
-
Analyze fractions: If possible, perform in-process analytical checks (e.g., quick GC analysis) on the collected fractions to assess their purity.
Experimental Protocols
A detailed experimental protocol for the vacuum distillation of this compound is provided below. This protocol is designed to minimize thermal degradation.
Objective: To purify this compound by vacuum distillation while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Cold trap (e.g., with dry ice/acetone)
-
Glass wool or other insulating material
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the distillation apparatus to a cold trap and a vacuum pump.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature of the distilling vapor at the distillation head. The boiling point will be significantly lower than the atmospheric boiling point. For example, a rough estimate using a nomograph suggests a boiling point of around 70-80 °C at 10 mmHg.
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
Collect the main fraction in a clean receiving flask when the head temperature is stable and corresponds to the expected boiling point at the operating pressure.
-
Monitor the distillation pot for any signs of discoloration. If charring occurs, reduce the heating mantle temperature immediately.
-
Once the majority of the product has distilled, and the distillation rate slows or the temperature at the head begins to drop, stop the distillation.
-
-
Shutdown:
-
Turn off the heating mantle and allow the distillation pot to cool.
-
Slowly and carefully release the vacuum.
-
Dismantle the apparatus once it has returned to room temperature.
-
Data Presentation
The following table summarizes the physical properties of this compound relevant to its distillation.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Boiling Point (Atmospheric) | 177-178 °C at 740 mmHg[2][3] |
| Primary Decomposition Products | Methyl isobutyrate, Formaldehyde[1] |
Visualizations
The following diagrams illustrate key concepts related to the thermal degradation and troubleshooting of this compound distillation.
References
Technical Support Center: GC-MS Analysis of Methyl 3-hydroxy-2,2-dimethylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in methyl 3-hydroxy-2,2-dimethylpropanoate via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound. A systematic approach to problem-solving is recommended.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common GC-MS issues.
| Symptom | Possible Causes | Recommended Solutions |
| Peak Tailing | - Active Sites: The polar hydroxyl group of this compound can interact with active sites in the injection port liner or the column, causing tailing.[1][2] - Column Contamination: Buildup of non-volatile residues can create active sites.[1] - Improper Derivatization: Incomplete silylation leaves the polar hydroxyl group exposed. | - Deactivate/Replace Liner: Use a deactivated liner or replace it.[1][2] - Column Maintenance: Trim the first few centimeters of the column inlet. If the issue persists, the column may need replacement.[1][2] - Optimize Derivatization: Ensure the sample is dry and that the silylation reagent is fresh and used in appropriate excess.[3] |
| Ghost Peaks | - Carryover: Remnants from a previous injection.[4] - Contaminated Syringe: A dirty syringe can introduce impurities. - Septum Bleed: Degradation of the injector septum at high temperatures.[2] | - Solvent Blank Injection: Run a solvent blank to confirm carryover. Increase the final oven temperature and hold time to elute all compounds.[4] - Syringe Washing: Implement a rigorous syringe cleaning protocol between injections. - Use High-Quality Septa: Employ low-bleed, high-temperature septa.[2] |
| Baseline Instability/Drift | - Column Bleed: Degradation of the column's stationary phase at high temperatures.[5][6] - Contaminated Carrier Gas: Impurities in the carrier gas (e.g., oxygen, moisture) can damage the column.[6][7] - Detector Contamination: The MS source may be contaminated.[4] | - Condition the Column: Properly condition the column before use.[5] Ensure the oven temperature does not exceed the column's maximum limit.[7] - Install/Replace Gas Filters: Use high-purity carrier gas and ensure gas purifiers are functional.[2] - Clean the MS Source: Follow the manufacturer's procedure for cleaning the ion source.[4] |
| Poor Resolution | - Improper Column Selection: The column phase may not be suitable for separating the impurities from the main compound. - Incorrect Oven Temperature Program: A ramp rate that is too fast can lead to co-elution.[2] - Carrier Gas Flow Rate: Sub-optimal flow rate can decrease separation efficiency. | - Select Appropriate Column: A mid-polar column is often a good starting point for this type of analysis. - Optimize Temperature Program: Decrease the temperature ramp rate to improve separation.[2] - Optimize Flow Rate: Determine the optimal carrier gas flow rate for the column dimensions. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound contains a polar hydroxyl (-OH) group, which can lead to poor peak shape (tailing) and low volatility.[3][8] Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3] This increases the compound's volatility and reduces its interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.[3]
Q2: What are some potential impurities I should look for in my this compound sample?
A2: Potential impurities can originate from the starting materials, side reactions, or degradation products. Based on a common synthesis route from 3-chloro-2,2-dimethylpropionic acid and sodium methoxide in methanol, potential impurities could include:[9]
| Potential Impurity | Origin |
| Methanol | Reagent/Solvent |
| 3-chloro-2,2-dimethylpropionic acid | Unreacted starting material |
| Sodium methoxide | Reagent |
| Byproducts of side reactions | Dependent on reaction conditions |
Additionally, general impurities from similar syntheses that could be present include dimethyl malonate and 1,3-propanediol.[10]
Q3: What is a good starting point for the GC-MS experimental parameters?
A3: A typical starting point for the GC-MS analysis of silylated this compound is provided below. These parameters may require optimization for your specific instrument and column.
Diagram: GC-MS Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of derivatized samples.
Table: Recommended GC-MS Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column[10] |
| Injector Temperature | 250°C[8] |
| Injection Mode | Splitless[8] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.[3][8] |
| MS Ion Source Temperature | 230°C[8] |
| MS Quadrupole Temperature | 150°C[8] |
| Acquisition Mode | Full scan (m/z 50-550) for qualitative analysis and impurity identification.[3] |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the derivatization of the analyte to increase its volatility for GC-MS analysis.
Materials:
-
This compound sample
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
2 mL glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Drying: Ensure the sample is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution: Dissolve the dried sample in 100 µL of anhydrous pyridine.[3]
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[3]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes.[3]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.[3]
References
- 1. aimanalytical.com [aimanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
How to increase the purity of synthesized methyl 3-hydroxy-2,2-dimethylpropanoate
Technical Support Center: Methyl 3-hydroxy-2,2-dimethylpropanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound, with the goal of increasing final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Common impurities are highly dependent on the synthetic route, but typically include:
-
Unreacted Starting Materials: Such as 3-hydroxy-2,2-dimethylpropionic acid if using a Fischer esterification route.[1]
-
Reaction Solvents: Methanol is often used as a reagent and solvent.[1][2]
-
Workup Solvents: Solvents used for extraction, such as ethyl acetate or methylene chloride, may remain.[1][2]
-
Water: From aqueous workup steps.
-
Side-Reaction Products: Transesterification can lead to the formation of the dimer 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, especially if the reaction is heated for prolonged periods.[3][4]
Q2: Which analytical techniques are most effective for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying the main product, unreacted starting materials, and other organic impurities by comparing characteristic signals.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for detecting and quantifying volatile impurities, such as residual solvents. Due to the hydroxyl group, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape for more accurate quantification.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (hydroxyl, ester carbonyl) and ensuring the absence of unexpected functionalities.
Q3: What are the key physical properties of this compound that are relevant for purification?
A3: The key physical properties that guide purification strategies, particularly distillation, are:
-
Boiling Point: 177-178 °C at 740 mmHg.[7][8] This relatively high boiling point makes vacuum distillation a preferred method to prevent thermal degradation.
-
Physical Form: It is a clear, colorless liquid at room temperature.[1][8]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification process.
Issue 1: Significant amount of acidic starting material detected in the crude product.
-
Question: My ¹H NMR spectrum of the crude product shows a significant peak corresponding to the unreacted 3-hydroxy-2,2-dimethylpropionic acid. How can I effectively remove this before final purification?
-
Answer: Acidic impurities can be efficiently removed during the aqueous workup. Before concentrating your organic extracts, perform a wash with a mild base. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the acidic starting material into its corresponding sodium salt, which is highly soluble in the aqueous phase and will be separated from your desired ester in the organic layer.[1] Always wash with brine afterward to remove residual water before drying.
Issue 2: The final product is contaminated with residual workup solvent.
-
Question: My GC-MS analysis indicates the presence of ethyl acetate (or methylene chloride) in my purified product, even after rotary evaporation. How can I remove it completely?
-
Answer: Residual solvents can be persistent. To ensure their complete removal, after the initial concentration on a rotary evaporator, place the product under a high vacuum (typically <1 Torr) for several hours. Gentle heating (e.g., 30-40 °C) can be applied if the product is not thermally sensitive, but for this compound, connecting to a high vacuum line at room temperature is usually sufficient and safer.
Issue 3: Product appears discolored (yellow or brown) after synthesis.
-
Question: My isolated this compound is yellow, not colorless. What is the cause, and can this be resolved?
-
Answer: Discoloration often indicates thermal degradation or the presence of high-molecular-weight side products formed at elevated reaction temperatures. The primary method to remove color and these non-volatile impurities is fractional vacuum distillation. Distilling the compound under reduced pressure lowers the required temperature, minimizing the risk of further degradation and separating your pure, colorless product from the colored residue.
Issue 4: NMR analysis suggests the presence of a high-boiling point byproduct.
-
Question: After removing the solvent, my NMR spectrum has peaks that are consistent with the desired product but also includes other, more complex signals. I suspect a higher molecular weight byproduct. What is it and how do I purify my product?
-
Answer: A likely high-boiling impurity is the self-esterification product, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[3][4] This dimer forms via transesterification. The most effective method for separating it from your target molecule is fractional vacuum distillation. The significant difference in boiling points between the monomer (your product) and the dimer will allow for a clean separation.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Target Impurity | Effectiveness | Key Considerations |
| Aqueous Wash (Saturated NaHCO₃) | Unreacted 3-hydroxy-2,2-dimethylpropionic acid | High | Must be performed during liquid-liquid extraction before solvent removal.[1] |
| High Vacuum Application | Residual Solvents (Methanol, Ethyl Acetate, etc.) | High | Essential after rotary evaporation for complete solvent removal. |
| Fractional Vacuum Distillation | High-boiling byproducts (e.g., dimer), colored impurities, non-volatile salts | Very High | The most critical step for achieving high purity (>98%). Lower pressure is crucial to prevent thermal degradation.[7] |
| Activated Carbon Treatment | Minor Colored Impurities | Moderate | Can be used to decolorize the crude product before distillation. Requires subsequent filtration. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is designed to remove acidic starting materials and water-soluble impurities following the synthesis reaction.
-
Neutralization/Quenching: Cool the reaction mixture to room temperature. If the reaction was run under acidic or basic conditions, carefully neutralize it. For instance, after an acid-catalyzed esterification, the mixture can be diluted with water and neutralized with a saturated NaHCO₃ solution.[1]
-
Solvent Addition: Dilute the neutralized mixture with an appropriate extraction solvent, such as ethyl acetate or methylene chloride (100 mL).[1][2]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.
-
Washing:
-
Drying: Dry the collected organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is the definitive step for obtaining high-purity this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Product Transfer: Transfer the crude product into a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid continuously.
-
Fraction Collection:
-
Collect and discard any low-boiling fractions (e.g., residual solvents).
-
Slowly increase the temperature until the product begins to distill. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at the measured pressure. The boiling point of this compound is 177-178 °C at atmospheric pressure; this will be significantly lower under vacuum.[7][8]
-
Stop the distillation before the flask goes to dryness to avoid overheating the high-boiling residue.
-
-
Isolation: Release the vacuum carefully before turning off the pump. The collected liquid in the receiving flask is the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purity issues during purification.
References
- 1. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate | C10H20O4 | CID 14218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Methyl 2,2-dimethyl-3-hydroxypropionate 98 14002-80-3 [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-Hydroxy-2,2-dimethylpropanoate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of methyl 3-hydroxy-2,2-dimethylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most common laboratory and industrial synthesis method is the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[1] This compound is an important intermediate for various materials, including liquid crystals, pharmaceuticals, and dyes.[1]
Q2: What are the critical parameters to control during the scale-up of the esterification reaction?
When scaling up the synthesis, the most critical parameters to control are:
-
Temperature: Maintaining the recommended reflux temperature is crucial for reaction kinetics.
-
Reagent Purity: The purity of starting materials, especially the absence of water, can significantly impact yield.
-
Catalyst Concentration: The molar ratio of the acid catalyst to the starting material must be carefully controlled to ensure efficient conversion without promoting side reactions.
-
Work-up Procedure: Efficient neutralization and extraction are key to isolating a pure product.
Q3: What are the primary safety concerns associated with this synthesis?
The primary safety concerns involve the handling of concentrated sulfuric acid, which is highly corrosive, and methanol, which is flammable and toxic. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Q4: How can the purity of the final product be assessed?
The purity of this compound can be assessed using several analytical techniques. 1H NMR spectroscopy is effective for structural confirmation and identification of impurities.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify volatile impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Ensure the reaction is refluxed for the recommended time (e.g., 16 hours) to drive the equilibrium towards the product.[1]- Monitor reaction completion using Thin Layer Chromatography (TLC). |
| Loss of product during work-up. | - Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.[1]- Avoid vigorous shaking during washing with sodium bicarbonate solution to prevent emulsion formation. | |
| Impure starting materials. | - Use high-purity 3-hydroxy-2,2-dimethylpropionic acid and anhydrous methanol. Water in the reaction mixture can hinder the esterification process. | |
| Product Contamination | Residual starting material. | - Optimize the purification process, such as by ensuring complete neutralization and thorough washing of the organic phase.[1] |
| Byproduct formation. | - Maintain the correct reaction temperature; excessive heat can lead to decomposition or side reactions. | |
| Difficult Purification | Emulsion formation during extraction. | - Add brine (saturated NaCl solution) during the washing steps to help break up emulsions.[1]- If an emulsion persists, allow the mixture to stand for an extended period or pass it through a pad of celite. |
| Incomplete removal of acid catalyst. | - Carefully wash the organic layer with a saturated sodium bicarbonate solution until CO2 evolution ceases, indicating complete neutralization.[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification[1]
This protocol details the synthesis from 3-hydroxy-2,2-dimethylpropionic acid.
Materials:
-
3-hydroxy-2,2-dimethylpropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropionic acid (15.00 g, 127.0 mmol) in methanol (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (13.5 g, 254 mmol) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dilute the residue with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under vacuum to yield this compound as a colorless liquid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthesis method.
| Parameter | Value | Reference |
| Starting Material | 3-hydroxy-2,2-dimethylpropionic acid | |
| Reagent | Methanol | [1] |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Reaction Time | 16 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Reported Yield | 57.2% | [1] |
| Product Appearance | Colorless liquid | [1] |
| Boiling Point | 177-178 °C at 740 mmHg | [2] |
| Density | 1.036 g/mL at 25 °C | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxy-2,2-dimethylpropanoate is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, containing both a hydroxyl and a methyl ester group, allows for diverse chemical modifications. This guide provides a comprehensive comparison of several key synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols for the most common and effective methods are also provided to facilitate practical application in a research and development setting.
Comparison of Key Synthesis Routes
The selection of a synthetic route for this compound depends on various factors, including the availability and cost of starting materials, desired scale, and laboratory capabilities. The following table summarizes the key quantitative data for different synthesis pathways, enabling a direct comparison of their efficacy.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Yield (%) | Reaction Time | Reaction Temperature (°C) |
| From 3-Chloro-2,2-dimethylpropionic acid | 3-Chloro-2,2-dimethylpropionic acid, Methanol | Sodium methoxide | ~72% | 5 hours | Reflux (Methanol) |
| Fischer Esterification | 3-Hydroxy-2,2-dimethylpropionic acid, Methanol | Sulfuric acid | ~57% | 16 hours | Reflux (Methanol) |
| Catalytic Hydrogenation | Methyl 2,2-dimethyl-3-oxopropanoate | Not specified | Not specified | Not specified | Not specified |
| Reformatsky Reaction | Formaldehyde, Methyl 2-bromoisobutyrate | Zinc | Plausible | Not specified | Not specified |
| Mukaiyama Aldol Reaction | Formaldehyde, Ketene silyl acetal of methyl isobutyrate | Lewis acid | Plausible | Not specified | Not specified |
| Tishchenko Reaction & Transesterification | 2,2-Dimethyl-3-hydroxypropanal | Base (e.g., aluminum oxide) | Plausible | Not specified | Not specified |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes identified.
Synthesis from 3-Chloro-2,2-dimethylpropionic acid
This method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide in methanol.
Experimental Protocol:
-
To a stirred solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol, 35.6 grams (0.66 mole) of a 25% methanolic solution of sodium methoxide is added dropwise.[1]
-
The exothermic reaction causes the temperature of the reaction mixture to rise to 40°C.[1]
-
Upon completion of the addition, the reaction mixture is heated at reflux for 4 hours.[1]
-
The mixture is then cooled to ambient temperature and stirred for one hour.[1]
-
The reaction mixture is acidified with concentrated hydrochloric acid, and 150 ml of water is added.[1]
-
The mixture is extracted with four 100 ml portions of methylene chloride.[1]
-
The combined organic extracts are dried with magnesium sulfate and filtered.[1]
-
The filtrate is concentrated under reduced pressure to yield this compound as an oil (20.8 grams).[1]
Fischer Esterification of 3-Hydroxy-2,2-dimethylpropionic acid
This is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.
Experimental Protocol:
While a specific protocol for the target molecule was not found in the immediate search results, a general procedure for Fischer esterification using sulfuric acid as a catalyst is as follows. A specific synthesis of a related compound, methyl 3-hydroxy-2,2-dimethylpropionate, from 3-hydroxy-2,2-dimethylpropionic acid and methanol with sulfuric acid catalysis yielded 57.2% of the product.
-
Dissolve the carboxylic acid (1 equivalent) in an excess of the alcohol (e.g., methanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period (e.g., 16 hours), monitoring the reaction by a suitable method like TLC.
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation.
Catalytic Hydrogenation of Methyl 2,2-dimethyl-3-oxopropanoate
This route involves the preparation of the β-keto ester precursor followed by its reduction.
Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate:
A common method for the synthesis of this precursor is the Claisen condensation of methyl isobutyrate with dimethyl oxalate in the presence of a base like sodium methoxide.[2] Another approach is the oxidation of this compound using an oxidizing agent such as Pyridinium chlorochromate (PCC).[2]
Hydrogenation Protocol:
Detailed protocols for the catalytic hydrogenation of dimethyl malonate to methyl 3-hydroxypropanoate using ruthenium catalysts are available.[3][4] A similar approach could be adapted for methyl 2,2-dimethyl-3-oxopropanoate.
-
In a high-pressure autoclave, dissolve the catalyst (e.g., a ruthenium complex) in a suitable solvent.
-
Add the methyl 2,2-dimethyl-3-oxopropanoate.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure.
-
Heat the reaction mixture to the specified temperature and stir for the designated reaction time.
-
After cooling and depressurization, the product mixture can be analyzed and purified.
Plausible but Undocumented Routes
The following synthetic strategies are theoretically sound for the preparation of this compound, though specific experimental data for this exact target molecule were not found in the performed searches.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc. For the synthesis of the target molecule, this would involve the reaction of methyl 2-bromoisobutyrate with formaldehyde.
Mukaiyama Aldol Reaction
This reaction is a Lewis acid-catalyzed aldol addition of a silyl enol ether to a carbonyl compound. The synthesis of this compound could be achieved by reacting the ketene silyl acetal of methyl isobutyrate with formaldehyde in the presence of a Lewis acid catalyst.[5][6][7]
Tishchenko Reaction and Transesterification
The Tishchenko reaction involves the disproportionation of an aldehyde to form an ester. 2,2-Dimethyl-3-hydroxypropanal could undergo a Tishchenko reaction to form 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[8][9] This ester could then be transesterified with methanol under acidic or basic conditions to yield the desired this compound.
Logical Workflow of Synthesis Routes
The following diagram illustrates the relationship between the different synthetic pathways described.
Caption: Synthetic pathways to this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. EP0410167B1 - Method of producing 2,2,-dimethyl-3-hydroxypropyl-2,2-dimethyl-3-hydroxypropionate - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
A Comparative Analysis of Methyl and Ethyl 3-Hydroxy-2,2-dimethylpropanoate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of methyl 3-hydroxy-2,2-dimethylpropanoate and ethyl 3-hydroxy-2,2-dimethylpropanoate. This analysis is supported by a review of available experimental data and established chemical principles, offering valuable insights for researchers in organic synthesis and drug development.
Executive Summary
This compound and its ethyl counterpart are valuable building blocks in organic synthesis, notable for their bifunctional nature, containing both a hydroxyl group and an ester. While structurally similar, the seemingly minor difference in their ester alkyl group—methyl versus ethyl—can influence their reactivity due to subtle variations in steric hindrance and electronic effects. This guide explores these differences in the context of common synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of methyl and ethyl 3-hydroxy-2,2-dimethylpropanoate is presented in the table below. These properties are essential for planning and executing chemical reactions, including solvent selection and purification methods.
| Property | This compound | Ethyl 3-hydroxy-2,2-dimethylpropanoate | Key Differences & Implications |
| Molecular Formula | C₆H₁₂O₃ | C₇H₁₄O₃ | The addition of a methylene group (CH₂) in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 132.16 g/mol [1] | 146.18 g/mol [2] | The higher molecular weight of the ethyl ester leads to a slightly higher boiling point and density. |
| Boiling Point | 177-178 °C at 740 mmHg[3] | 160 °C at 12 Torr | The difference in boiling points is a critical parameter for separation and purification by distillation. |
| Density | 1.036 g/mL at 25 °C[3] | 1.007 g/cm³ (Predicted) | The density of the ethyl ester is predicted to be slightly lower than that of the methyl ester. |
| CAS Number | 14002-80-3[4] | 14002-73-4[2] | Unique identifiers for each compound. |
Reactivity Comparison and Experimental Protocols
This section details the reactivity of the hydroxyl and ester functionalities of both molecules and provides relevant experimental protocols where available.
Reactions at the Hydroxyl Group
The reactivity of the primary hydroxyl group is a key feature of both molecules, allowing for a variety of subsequent transformations.
1. Esterification and Acylation:
The hydroxyl group can be readily acylated to form a new ester linkage. This is a common strategy for the protection of the hydroxyl group or for the introduction of new functional moieties.
Inference on Reactivity: The steric environment around the hydroxyl group is identical for both the methyl and ethyl esters. Therefore, their reactivity in acylation reactions is expected to be virtually identical. The choice between the methyl and ethyl ester for such a reaction would likely be dictated by the desired properties of the final product or by the synthetic accessibility of the starting material.
Experimental Protocol: Acetylation of a this compound Derivative
The following protocol describes the acetylation of a structurally related methyl ester, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.[5]
-
Reactants: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, acetic anhydride, N,N-dimethylaminopyridine (DMAP).
-
Solvent: Dichloromethane.
-
Procedure: To a solution of the methyl ester in dichloromethane, acetic anhydride and a catalytic amount of DMAP are added. The reaction mixture is stirred at 25 °C for 4 hours.
-
Work-up: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and the product is isolated by extraction and solvent evaporation.
2. Formation of Trichloroacetimidate:
The hydroxyl group can be converted to a trichloroacetimidate, which is an excellent leaving group and facilitates subsequent nucleophilic substitution reactions.
Inference on Reactivity: Similar to acylation, the reactivity for this transformation is expected to be the same for both the methyl and ethyl esters.
Experimental Protocol: Formation of Trichloroacetimidate from a this compound Derivative
This protocol is for the formation of a trichloroacetimidate from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.[5]
-
Reactants: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, trichloroacetonitrile, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent: Dichloromethane.
-
Procedure: To a solution of the methyl ester in dichloromethane, trichloroacetonitrile and a catalytic amount of DBU are added. The reaction mixture is stirred at 25 °C for 2 hours.
-
Work-up: The product is typically isolated after removal of the catalyst and solvent.
Reactions at the Ester Group
The primary difference in reactivity between the methyl and ethyl esters is expected in reactions involving the ester functionality.
1. Hydrolysis (Saponification):
Ester hydrolysis, or saponification, is a fundamental reaction that converts the ester back to the corresponding carboxylic acid.
Inference on Reactivity: The hydrolysis of esters is sensitive to steric hindrance at the carbonyl carbon and the alkoxy group. The ethyl group is slightly larger than the methyl group, which can lead to a modest decrease in the rate of hydrolysis for the ethyl ester compared to the methyl ester. This is due to the increased steric hindrance for the nucleophilic attack of the hydroxide ion at the carbonyl carbon.
Experimental Protocol: Hydrolysis of a this compound Derivative
The following protocol describes the hydrolysis of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.[5]
-
Reactants: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, potassium hydroxide (KOH).
-
Solvent: 70% Ethyl alcohol/water mixture.
-
Procedure: The methyl ester is dissolved in the alcohol/water mixture, and KOH is added. The reaction mixture is heated under reflux for 6 hours.
-
Work-up: The reaction mixture is cooled and acidified to precipitate the carboxylic acid, which is then isolated by filtration.
2. Hydrazinolysis:
The reaction with hydrazine hydrate converts the ester into the corresponding hydrazide, a useful intermediate for the synthesis of various nitrogen-containing heterocycles and other derivatives.
Inference on Reactivity: Similar to hydrolysis, the rate of hydrazinolysis is expected to be slightly faster for the methyl ester due to the lower steric hindrance of the methyl group compared to the ethyl group.
Experimental Protocol: Hydrazinolysis of a this compound Derivative
This protocol details the conversion of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to its corresponding hydrazide.[5]
-
Reactants: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, hydrazine hydrate (80%).
-
Solvent: Ethyl alcohol.
-
Procedure: The methyl ester is dissolved in ethyl alcohol, and hydrazine hydrate is added. The reaction mixture is heated under reflux for 9 hours.
-
Work-up: The reaction mixture is cooled and the solvent is evaporated under reduced pressure to yield the hydrazide, which can be further purified by crystallization.
Conclusion
-
For reactions involving the hydroxyl group , such as acylation or the formation of protecting groups, the reactivity of the methyl and ethyl esters is expected to be nearly identical.
-
For reactions at the ester carbonyl , including hydrolysis and hydrazinolysis, the methyl ester is predicted to be slightly more reactive due to the smaller steric footprint of the methyl group.
For drug development professionals, these differences can be leveraged to fine-tune reaction kinetics and optimize synthetic routes. Researchers should consider the desired reaction outcomes and the practical aspects of purification when selecting between these two valuable building blocks. Further direct comparative studies would be beneficial to quantify these reactivity differences.
References
- 1. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-hydroxy-2,2-dimethylpropanoate | C7H14O3 | CID 274432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CAS 14002-80-3: this compound [cymitquimica.com]
- 5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
A Spectroscopic Showdown: Differentiating Isomers of Methyl 3-hydroxy-2,2-dimethylpropanoate
A detailed comparative analysis of the spectroscopic signatures of methyl 3-hydroxy-2,2-dimethylpropanoate and its key structural isomers is presented for researchers in drug discovery and chemical synthesis. This guide provides a side-by-side view of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, facilitating unambiguous identification and characterization.
In the realm of chemical and pharmaceutical research, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide offers a comprehensive spectroscopic comparison of this compound and its closely related structural isomers: methyl 2-hydroxy-3,3-dimethylbutanoate, ethyl 3-hydroxy-2-methylpropanoate, and methyl 2-hydroxy-3-methylbutanoate. All share the molecular formula C₆H₁₂O₃ and possess both an ester and a hydroxyl functional group, making their differentiation a common analytical challenge.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various spectral databases and are essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 3.71 (s, 3H, -OCH₃), 3.56 (s, 2H, -CH₂OH), 1.19 (s, 6H, -C(CH₃)₂) |
| Methyl 2-hydroxy-3,3-dimethylbutanoate | ~3.75 (s, 3H, -OCH₃), ~3.9 (s, 1H, -CHOH), ~0.95 (s, 9H, -C(CH₃)₃) |
| Ethyl 3-hydroxy-2-methylpropanoate | ~4.2 (q, 2H, -OCH₂CH₃), ~3.7 (m, 2H, -CH₂OH), ~2.6 (m, 1H, -CH(CH₃)-), ~1.3 (t, 3H, -OCH₂CH₃), ~1.2 (d, 3H, -CH(CH₃)-) |
| Methyl 2-hydroxy-3-methylbutanoate | ~3.7 (s, 3H, -OCH₃), ~4.0 (d, 1H, -CHOH), ~2.0 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~177 (C=O), ~70 (-CH₂OH), ~52 (-OCH₃), ~43 (-C(CH₃)₂), ~22 (-C(CH₃)₂) |
| Methyl 2-hydroxy-3,3-dimethylbutanoate | ~175 (C=O), ~78 (-CHOH), ~52 (-OCH₃), ~35 (-C(CH₃)₃), ~26 (-C(CH₃)₃) |
| Ethyl 3-hydroxy-2-methylpropanoate | ~175 (C=O), ~65 (-CH₂OH), ~61 (-OCH₂CH₃), ~45 (-CH(CH₃)-), ~14 (-OCH₂CH₃), ~14 (-CH(CH₃)-) |
| Methyl 2-hydroxy-3-methylbutanoate | ~175 (C=O), ~76 (-CHOH), ~52 (-OCH₃), ~33 (-CH(CH₃)₂), ~18, ~17 (-CH(CH₃)₂) |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹), Assignment |
| This compound | ~3400 (br, O-H stretch), ~2960 (C-H stretch), ~1730 (C=O stretch, ester) |
| Methyl 2-hydroxy-3,3-dimethylbutanoate | ~3500 (br, O-H stretch), ~2960 (C-H stretch), ~1735 (C=O stretch, ester) |
| Ethyl 3-hydroxy-2-methylpropanoate | ~3400 (br, O-H stretch), ~2970 (C-H stretch), ~1730 (C=O stretch, ester) |
| Methyl 2-hydroxy-3-methylbutanoate | ~3500 (br, O-H stretch), ~2960 (C-H stretch), ~1735 (C=O stretch, ester) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z, Key Fragment Ions m/z |
| This compound | 132, 101, 73, 59 |
| Methyl 2-hydroxy-3,3-dimethylbutanoate | 132 (low abundance), 117, 89, 57 |
| Ethyl 3-hydroxy-2-methylpropanoate | 132, 103, 88, 75, 45 |
| Methyl 2-hydroxy-3-methylbutanoate | 132, 101, 73, 59 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the aforementioned compounds. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired on the same instrument. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are commonly used. Several thousand scans are typically accumulated to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition : The spectrum is recorded using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Samples are typically diluted in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions : A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the components.
-
MS Conditions : Electron ionization (EI) at 70 eV is used. The mass spectrometer is set to scan a mass range of m/z 40-400.
Isomer Differentiation Workflow
The differentiation of these isomers can be approached systematically using the collected spectroscopic data. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for differentiating isomers based on key spectroscopic features.
A Comparative Guide to Purity Analysis of Methyl 3-hydroxy-2,2-dimethylpropanoate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical entities like methyl 3-hydroxy-2,2-dimethylpropanoate is a critical aspect of quality control and characterization. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for a given application.
Comparison of Analytical Methods
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination due to its direct proportionality between signal intensity and the number of nuclei, offering high accuracy without the need for a specific reference standard of the analyte.[1] In contrast, HPLC and GC are comparative techniques that rely on the response of the analyte relative to a reference standard. The choice of method often depends on factors such as the required precision, sample throughput, and the nature of potential impurities.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Differential partitioning of the analyte between a stationary and a mobile phase. | Partitioning of the volatile analyte between a stationary phase and a carrier gas. |
| Reference Standard | Requires a certified internal standard of a different, known compound. | Requires a certified reference standard of the analyte itself for accurate quantification. | Requires a certified reference standard of the analyte itself for accurate quantification. |
| Quantification | Absolute quantification is possible. | Relative quantification. | Relative quantification. |
| Selectivity | High; distinguishes between structurally similar molecules based on unique NMR signals. | Dependent on column chemistry and mobile phase; co-elution of impurities can occur. | High, especially with mass spectrometry detection; depends on column selectivity. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution in the mobile phase, filtration is often required. | The sample must be volatile or derivatized to increase volatility. |
| Analysis Time | Longer per sample due to the need for long relaxation delays for accurate quantification. | Typically 10-30 minutes per sample. | Typically 10-30 minutes per sample. |
| Sample Throughput | Lower compared to chromatographic methods. | Higher, suitable for routine quality control. | Higher, suitable for routine analysis of volatile compounds. |
| Destructive | No, the sample can be recovered. | Yes. | Yes. |
| Typical Precision (RSD%) | < 1% | < 2% | < 2% |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound (analyte)
-
Maleic acid (internal standard, certified reference material)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Number of Scans (ns): 16
-
Acquisition Time (aq): ≥ 3 s
-
Spectral Width (sw): 12 ppm
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the methyl ester protons of the analyte (~3.7 ppm, 3H) and the singlet signal of the olefinic protons of maleic acid (~6.3 ppm, 2H).
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC Analysis
Objective: To determine the purity of this compound relative to a reference standard.
Materials:
-
This compound (analyte and certified reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the analyte at a concentration of 1 mg/mL in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Determine the peak area of this compound in both chromatograms.
-
Calculate the purity of the sample by comparing its peak area to that of the reference standard (assuming 100% purity for the standard).
-
Experimental Workflows
Caption: Workflow for qNMR Purity Analysis.
References
A Comparative Guide to the Structural Validation of Methyl 3-hydroxy-2,2-dimethylpropanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of methyl 3-hydroxy-2,2-dimethylpropanoate and its derivatives. Experimental data is presented to support the comparison, offering a comprehensive resource for researchers in drug development and chemical synthesis.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the production of various pharmaceuticals and specialty chemicals.[1] The precise structural confirmation of this compound and its derivatives is critical for ensuring the quality, efficacy, and safety of the final products. This guide details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the structural elucidation and comparison of these molecules.
Data Presentation: A Comparative Analysis
The structural integrity of this compound and its derivatives can be rigorously assessed by comparing their spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the parent compound and two common derivatives: methyl 3-methoxy-2,2-dimethylpropanoate and methyl 3-amino-2,2-dimethylpropanoate.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 3.71 | s | 3H | -OCH₃ (ester) |
| 3.56 | s | 2H | -CH₂-OH | |
| 2.05 | br s | 1H | -OH | |
| 1.19 | s | 6H | -C(CH₃)₂ | |
| Methyl 3-methoxy-2,2-dimethylpropanoate | 3.68 | s | 3H | -OCH₃ (ester) |
| 3.35 | s | 3H | -OCH₃ (ether) | |
| 3.32 | s | 2H | -CH₂-O- | |
| 1.15 | s | 6H | -C(CH₃)₂ | |
| Methyl 3-amino-2,2-dimethylpropanoate | 3.69 | s | 3H | -OCH₃ (ester) |
| 2.85 | s | 2H | -CH₂-NH₂ | |
| 1.40 | br s | 2H | -NH₂ | |
| 1.12 | s | 6H | -C(CH₃)₂ |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 177.5 | C=O (ester) |
| 70.1 | -CH₂-OH | |
| 51.8 | -OCH₃ (ester) | |
| 42.5 | -C(CH₃)₂ | |
| 21.9 | -C(CH₃)₂ | |
| Methyl 3-methoxy-2,2-dimethylpropanoate | 177.2 | C=O (ester) |
| 79.8 | -CH₂-O- | |
| 58.9 | -OCH₃ (ether) | |
| 51.6 | -OCH₃ (ester) | |
| 42.3 | -C(CH₃)₂ | |
| 21.8 | -C(CH₃)₂ | |
| Methyl 3-amino-2,2-dimethylpropanoate | 177.8 | C=O (ester) |
| 51.5 | -OCH₃ (ester) | |
| 49.2 | -CH₂-NH₂ | |
| 43.1 | -C(CH₃)₂ | |
| 22.1 | -C(CH₃)₂ |
Table 3: Comparative Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | 3400 (broad) | O-H stretch |
| 2960-2850 | C-H stretch | |
| 1735 | C=O stretch (ester) | |
| 1150 | C-O stretch | |
| Methyl 3-methoxy-2,2-dimethylpropanoate | 2960-2850 | C-H stretch |
| 1740 | C=O stretch (ester) | |
| 1120 | C-O stretch (ether) | |
| 1155 | C-O stretch (ester) | |
| Methyl 3-amino-2,2-dimethylpropanoate | 3380-3300 (two bands) | N-H stretch |
| 2960-2850 | C-H stretch | |
| 1730 | C=O stretch (ester) | |
| 1590 | N-H bend |
Table 4: Comparative Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 132 | 101, 73, 59, 43 |
| Methyl 3-methoxy-2,2-dimethylpropanoate | 146 | 115, 87, 73, 45 |
| Methyl 3-amino-2,2-dimethylpropanoate | 131 | 100, 72, 58, 44 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.
Sample Preparation:
-
Weigh 5-25 mg of the purified compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., 0.03% v/v tetramethylsilane, TMS).[2][3]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.[2]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[2]
¹H NMR Acquisition:
-
The spectrum is typically acquired on a 400 or 500 MHz spectrometer.
-
A standard single-pulse experiment is used.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is set between pulses.
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each carbon environment.
-
A sufficient number of scans are acquired, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Neat Liquid):
-
Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[4]
-
Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[4]
FTIR Analysis:
-
The prepared salt plates are placed in the sample holder of the FTIR spectrometer.[5]
-
A background spectrum of the empty salt plates is recorded first.[4]
-
The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.[4]
-
The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.
GC-MS Analysis:
-
Injection: 1 µL of the prepared sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Separation: The volatile compounds are separated on a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to effectively separate the components. A typical program might start at 50°C and ramp to 250°C.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected. The resulting mass spectrum provides a molecular fingerprint of the compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives using the described analytical techniques.
References
Alternative reagents for the synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic routes. This guide provides a comparative analysis of alternative reagents and methodologies for its synthesis, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound depends on various factors, including the availability of starting materials, desired yield and purity, scalability, and considerations for safety and environmental impact. Below is a summary of the key performance indicators for three common synthetic methods.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Route 1: Nucleophilic Substitution | 3-chloro-2,2-dimethylpropionic acid | Sodium methoxide, Methanol | ~71% | Reflux, 4 hours | Readily available starting material. | Use of a strong base (sodium methoxide). |
| Route 2: Fischer Esterification | 3-hydroxy-2,2-dimethylpropionic acid | Methanol, Sulfuric acid | ~57%[1] | Reflux, 16 hours | Simple procedure, common reagents. | Long reaction time, moderate yield. |
| Route 3: Reformatsky Reaction | Acetone | Methyl bromoacetate, Zinc | 50-90% (estimated) | Reflux, variable time | Forms C-C bond directly, good for structural complexity. | Requires activation of zinc, potential for side reactions. |
| Route 4: Catalytic Oxidation | 2,2-dimethyl-1,3-propanediol | O₂, Methanol, Supported Au-Pd catalyst | High selectivity achievable | Elevated temperature and pressure | "Green" method using O₂ as oxidant, atom economical. | Requires specialized catalyst, potentially lower reactivity for this substrate.[2][3] |
Experimental Protocols
Route 1: Synthesis from 3-chloro-2,2-dimethylpropionic acid
This method involves the nucleophilic substitution of the chloride with a methoxide group.
Methodology: To a stirred solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol, 35.6 grams (0.66 mole) of a 25% methanolic solution of sodium methoxide is added dropwise. The reaction is exothermic, causing the temperature to rise to 40°C. After the addition is complete, the reaction mixture is heated at reflux for 4 hours. It is then cooled to room temperature and stirred for an additional hour. The mixture is acidified with concentrated hydrochloric acid, and 150 ml of water is added. The product is extracted with four 100 ml portions of methylene chloride. The combined organic extracts are dried with magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an oil.[4]
Route 2: Synthesis from 3-hydroxy-2,2-dimethylpropionic acid (Fischer Esterification)
This is a classic acid-catalyzed esterification.
Methodology: 3-Hydroxy-2,2-dimethylpropionic acid (15.00 g, 127.0 mmol) is dissolved in methanol (200 mL). Concentrated sulfuric acid (13.5 g, 254 mmol) is added, and the mixture is stirred under reflux for 16 hours. After the reaction is complete, the mixture is concentrated under vacuum. The residue is diluted with ethyl acetate (100 mL) and washed sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL). The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to afford methyl 3-hydroxy-2,2-dimethylpropionate as a colorless liquid.[1]
Route 3: Synthesis via the Reformatsky Reaction
This reaction creates a new carbon-carbon bond by reacting an α-halo ester with a ketone in the presence of zinc.
Methodology (Illustrative for a similar β-hydroxy ester): Zinc dust is activated, for example, by washing with dilute acid. In a flask equipped with a reflux condenser and a dropping funnel, the activated zinc is suspended in a dry solvent like THF or benzene. A mixture of acetone and methyl bromoacetate is added dropwise to the zinc suspension. The reaction is often initiated by gentle heating. Once the exothermic reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The reaction is then cooled and quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute sulfuric acid. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure.[5][6][7]
Logical Workflow for Synthetic Route Selection
The choice of the most appropriate synthetic route is a critical decision in chemical synthesis. The following diagram illustrates a logical workflow for selecting a suitable method for preparing this compound.
Caption: A decision-making workflow for selecting the optimal synthetic route.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 4. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate: An E-Factor Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate in the production of various pharmaceuticals and specialty chemicals, can be achieved through several routes. With an increasing emphasis on sustainable chemistry, evaluating the environmental impact of these synthetic pathways is crucial. This guide provides a comparative analysis of two common methods for the synthesis of this compound, with a focus on their E-factors, a key metric in green chemistry that measures the amount of waste generated per unit of product.
Comparison of Synthetic Routes: E-Factor Analysis
The environmental impact of two distinct synthetic pathways to this compound was evaluated using E-factor analysis. The E-factor is calculated as the total mass of waste (raw materials, solvents, reagents) minus the mass of the isolated product, divided by the mass of the product. A lower E-factor indicates a more environmentally friendly process.
| Metric | Route 1: Fischer Esterification | Route 2: Nucleophilic Substitution |
| Starting Material | 3-hydroxy-2,2-dimethylpropionic acid | 3-chloro-2,2-dimethylpropionic acid |
| Reagents | Sulfuric acid, Sodium bicarbonate | Sodium methoxide, Hydrochloric acid |
| Solvents | Methanol, Ethyl acetate, Water | Methanol, Methylene chloride, Water |
| Product Yield | 38.5% | 61.2% |
| Calculated E-Factor | 48.7 | 40.5 |
Table 1: Comparison of E-Factors for the Synthesis of this compound.
The analysis reveals that Route 2, the nucleophilic substitution of 3-chloro-2,2-dimethylpropionic acid, exhibits a lower E-factor (40.5) compared to Route 1, the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid (48.7). This suggests that the nucleophilic substitution pathway is the more environmentally benign option of the two, primarily due to its higher product yield and potentially lower solvent usage in a scaled-up process.
Experimental Protocols
Route 1: Fischer Esterification of 3-hydroxy-2,2-dimethylpropionic acid
This method involves the acid-catalyzed esterification of 3-hydroxy-2,2-dimethylpropionic acid with methanol.
Methodology:
-
In a round-bottom flask, 15.00 g (0.127 mol) of 3-hydroxy-2,2-dimethylpropionic acid was dissolved in 200 mL of methanol.
-
Concentrated sulfuric acid (13.5 g) was cautiously added to the solution.
-
The reaction mixture was heated to reflux and stirred for 16 hours.
-
After cooling, the mixture was concentrated under reduced pressure.
-
The residue was diluted with 100 mL of ethyl acetate and washed sequentially with two 50 mL portions of water, 50 mL of saturated aqueous sodium bicarbonate solution, another 50 mL of water, and finally 50 mL of brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under vacuum to yield 6.4 g of this compound as a colorless liquid.[1]
Route 2: Nucleophilic Substitution of 3-chloro-2,2-dimethylpropionic acid
This route utilizes the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide.[2]
Methodology:
-
A solution of 30.0 g (0.22 mol) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol was prepared in a reaction vessel.[2]
-
To this stirred solution, 35.6 g of a 25% methanolic solution of sodium methoxide was added dropwise.[2]
-
The exothermic reaction was heated at reflux for 4 hours after the addition was complete.[2]
-
The mixture was then cooled to room temperature and stirred for an additional hour.[2]
-
The reaction mixture was acidified with concentrated hydrochloric acid, followed by the addition of 150 ml of water.[2]
-
The product was extracted with four 100 ml portions of methylene chloride.[2]
-
The combined organic extracts were dried with magnesium sulfate, filtered, and concentrated under reduced pressure to give 20.8 g of methyl 3-hydroxy-2,2-dimethylpropionate as an oil.[2]
Synthesis and Environmental Impact Workflow
The following diagram illustrates the logical flow from the selection of a synthetic route to the evaluation of its environmental impact using E-factor analysis.
References
A Comparative Guide to Catalytic Efficiency in Methyl 3-hydroxy-2,2-dimethylpropanoate Production
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as methyl hydroxypivalate, is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. The efficiency of its production is a critical factor for consideration in research and development. This guide provides an objective comparison of different catalytic methods for the synthesis of this compound, supported by available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their applications.
Comparison of Catalytic Efficacy
The synthesis of this compound can be achieved through several catalytic pathways. The efficiency of these methods varies in terms of yield, reaction conditions, and the nature of the catalyst employed. Below is a summary of quantitative data for prominent synthetic routes.
| Synthesis Route | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Pressure | Time (h) | Yield (%) |
| Acid-Catalyzed Esterification | 3-Hydroxy-2,2-dimethylpropionic acid, Methanol | Concentrated Sulfuric Acid | Reflux | Atmospheric | 16 | 57.2 |
| Catalytic Hydrogenation | Methyl 2,2-dimethyl-3-oxopropanoate, H₂ | Raney Nickel | 50 - 140 | 10 - 150 bar | 0.25 - 1 | High (General) |
| Stoichiometric Nucleophilic Substitution | 3-Chloro-2,2-dimethylpropionic acid, Methanol | Sodium Methoxide | Reflux | Atmospheric | 4 | ~63.4 |
Note: The yield for the stoichiometric nucleophilic substitution has been calculated based on the reported masses of starting material and product. The yield for catalytic hydrogenation of β-keto esters with Raney Nickel is generally high, but a specific yield for this substrate was not found in the reviewed literature.
Detailed Experimental Protocols
Acid-Catalyzed Esterification
This method involves the direct esterification of 3-hydroxy-2,2-dimethylpropionic acid using an acid catalyst.
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropionic acid (15.00 g, 127.0 mmol) in methanol (200 mL).
-
Add concentrated sulfuric acid (13.5 g, 254 mmol) to the solution.
-
Stir the reaction mixture under reflux conditions for 16 hours.
-
After the reaction is complete, concentrate the mixture under vacuum.
-
Dilute the residue with ethyl acetate (100 mL).
-
Wash the organic phase sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the organic solvent under vacuum to yield this compound.
Catalytic Hydrogenation of Methyl 2,2-dimethyl-3-oxopropanoate
This protocol describes a general procedure for the hydrogenation of a β-keto ester using a Raney Nickel catalyst. Specific optimization for methyl 2,2-dimethyl-3-oxopropanoate may be required.
Materials:
-
Methyl 2,2-dimethyl-3-oxopropanoate
-
Raney Nickel (water-moist or solvent-moist)
-
Methanol (or other suitable solvent like THF, ethanol)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, charge the reactor with methyl 2,2-dimethyl-3-oxopropanoate and the solvent (e.g., methanol).
-
Add the Raney Nickel catalyst under an inert atmosphere. The catalyst loading is typically a small percentage of the substrate weight.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-150 bar).
-
Heat the reactor to the target temperature (e.g., 50-140°C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time, monitoring hydrogen uptake to determine reaction completion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Visualizing the Experimental Workflow
A general workflow for comparing different catalytic methods for the synthesis of this compound is outlined below. This process involves parallel synthesis under defined conditions followed by analysis to determine the most efficient catalyst system.
Caption: Workflow for comparative analysis of catalytic synthesis routes.
A Comparative Guide to Methyl 3-hydroxypropanoate and Methyl 3-hydroxy-2,2-dimethylpropanoate in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally related monomers, methyl 3-hydroxypropanoate and methyl 3-hydroxy-2,2-dimethylpropanoate, and the potential performance of their corresponding polymers in various applications. While extensive data exists for poly(3-hydroxypropionate) (P3HP), derived from methyl 3-hydroxypropanoate, literature on poly(this compound) is scarce. This comparison, therefore, combines established experimental data for P3HP with theoretically inferred properties for its dimethylated counterpart, based on the influence of gem-dimethyl groups on polyester characteristics.
Monomer and Polymer Structures
The key structural difference between the two monomers is the presence of a gem-dimethyl group at the α-position to the carbonyl group in this compound. This substitution is expected to significantly influence the resulting polymer's properties.
Comparative Performance Analysis
The introduction of the gem-dimethyl group is anticipated to induce significant changes in the polymer's thermal stability, mechanical properties, and biodegradability.
Data Presentation: A Comparative Overview
| Property | Poly(3-hydroxypropionate) (P3HP) | Poly(this compound) (Inferred) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | -20 °C[1][2] | Higher than P3HP (estimated > 0 °C) |
| Melting Temperature (Tm) | ~77-79.1 °C[1][2][3] | Higher than P3HP (estimated > 100 °C) |
| Thermal Decomposition Temp. | > 200 °C | Expected to be higher than P3HP |
| Mechanical Properties | ||
| Young's Modulus | 0.3 GPa[1][2] | Higher than P3HP |
| Tensile Strength | 27 MPa[1][2] | Potentially higher than P3HP |
| Elongation at Break | 634%[1][2] | Lower than P3HP |
| Biodegradability | ||
| Enzymatic Degradation | Readily biodegradable by various enzymes[4][5] | Significantly slower degradation expected |
In-Depth Analysis
Poly(3-hydroxypropionate) (P3HP)
P3HP is a well-studied aliphatic polyester belonging to the polyhydroxyalkanoate (PHA) family. It is recognized for its biodegradability, biocompatibility, and desirable mechanical properties, such as high flexibility and toughness.[3][6][7] Its low glass transition temperature and melting point make it suitable for applications requiring flexibility and processing at moderate temperatures.[1][2]
Poly(this compound)
The steric hindrance provided by the gem-dimethyl groups is also predicted to significantly reduce the rate of enzymatic degradation. Studies on similar structures, like poly(hydroxypivalic acid), have indicated that the quaternary carbon adjacent to the carbonyl group makes the polymer more resistant to degradation.[8]
Logical Relationships of Structural Impact
The following diagram illustrates the anticipated effects of the gem-dimethyl group on the polymer's properties.
Experimental Protocols
Synthesis of Poly(3-hydroxypropionate) via Polycondensation
This protocol describes a general method for the synthesis of P3HP from methyl 3-hydroxypropanoate.
Materials:
-
Methyl 3-hydroxypropanoate (high purity)
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen or Argon gas (inert atmosphere)
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, distillation head, and vacuum inlet.
Procedure:
-
Monomer and Catalyst Charging: The reaction vessel is charged with purified methyl 3-hydroxypropanoate and the titanium(IV) butoxide catalyst (e.g., 0.1 mol% relative to the monomer).
-
Initial Polycondensation: The mixture is heated to 150-180°C under a slow stream of inert gas. Methanol, a byproduct of the reaction, is continuously removed by distillation. This stage is typically carried out for 2-4 hours.
-
High Vacuum Polycondensation: The temperature is gradually increased to 200-220°C, and a high vacuum (e.g., <1 Torr) is applied. The reaction is continued under these conditions for another 4-6 hours to facilitate the removal of residual methanol and drive the polymerization towards a higher molecular weight.
-
Polymer Recovery: The reaction is cooled to room temperature, and the resulting polymer is dissolved in a suitable solvent (e.g., chloroform). The polymer is then precipitated by pouring the solution into a non-solvent (e.g., cold methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization of Polymer Properties
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 100°C for P3HP) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature (e.g., -50°C for P3HP).
-
A second heating scan is performed at the same rate to determine the glass transition temperature (Tg) and melting temperature (Tm).
Mechanical Testing (Tensile Testing):
-
Polymer films of a defined thickness are prepared by solvent casting or melt pressing.
-
Dog-bone-shaped specimens are cut from the films according to standard specifications (e.g., ASTM D638).
-
The specimens are mounted in a universal testing machine and subjected to a constant rate of extension until failure.
-
The Young's modulus, tensile strength, and elongation at break are determined from the resulting stress-strain curve.
Biodegradation Assay (Enzymatic Degradation):
-
Polymer films of a known weight are prepared.
-
The films are incubated in a buffer solution (e.g., phosphate buffer, pH 7.4) containing a specific lipase or esterase enzyme at a controlled temperature (e.g., 37°C).
-
At regular intervals, the films are removed from the solution, washed with distilled water, and dried to a constant weight.
-
The percentage of weight loss is calculated to determine the rate of enzymatic degradation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of these polymers.
Conclusion
Poly(3-hydroxypropionate) is a well-characterized, biodegradable polymer with promising properties for applications requiring flexibility and environmental compatibility. While direct experimental data for poly(this compound) is lacking, the introduction of the gem-dimethyl group is anticipated to significantly enhance its thermal stability and mechanical strength at the expense of ductility and biodegradability. This makes it a potentially valuable material for applications where durability and resistance to degradation are paramount. Further experimental investigation into the synthesis and properties of poly(this compound) is warranted to validate these inferred characteristics and explore its full potential in polymer applications.
References
- 1. Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Linear and cyclic poly(hydroxypivalic acid) | Poster Board #M2 - American Chemical Society [acs.digitellinc.com]
Confirming Purity: A Guide to Detecting Starting Materials in Final Drug Products
For researchers, scientists, and drug development professionals, ensuring the complete absence or acceptable trace levels of starting materials in the final active pharmaceutical ingredient (API) is a critical step in ensuring drug safety and efficacy. This guide provides a comparative overview of analytical techniques used for this purpose, complete with experimental data and detailed protocols to aid in the selection and implementation of the most appropriate methods.
The presence of unreacted starting materials in a final drug product is considered an impurity.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of such impurities.[3][4][5] Adherence to these guidelines is mandatory for regulatory submissions.[6]
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to detect and quantify starting materials. The choice of method depends on several factors, including the physicochemical properties of the starting material and the final product, the required sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its versatility and precision.[7] For volatile components, Gas Chromatography (GC) is a powerful alternative.[7] When coupled with Mass Spectrometry (MS), both LC and GC (LC-MS and GC-MS) offer enhanced sensitivity and specificity, enabling the identification and quantification of trace-level impurities.[2][8]
| Analytical Technique | Principle | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[9] | ~0.01% to 0.1% (UV detection) | Wide applicability, high resolution, precise quantification.[7] | Not suitable for highly volatile or thermally labile compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] | ppm to ppb range | Excellent for volatile and semi-volatile organic compounds, such as residual solvents.[2][7] | Limited to thermally stable and volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[10][11] | ppb to ppt range | High sensitivity and specificity, provides molecular weight information for impurity identification.[12][13] | Matrix effects can suppress or enhance ion signals, potentially affecting accuracy.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the mass analysis capabilities of MS.[14] | ppb to ppt range | Highly sensitive and selective for volatile and semi-volatile compounds, provides structural information.[15] | Similar limitations to GC regarding compound volatility and thermal stability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of impurities.[2] | ~0.1% to 1% | Provides unambiguous structural elucidation. | Relatively low sensitivity compared to chromatographic methods. |
Experimental Protocol: HPLC Method for Quantifying Starting Material
This protocol outlines a general procedure for the development and validation of an HPLC method to confirm the absence of a starting material in a final drug product.
1. Materials and Reagents:
-
Reference standards of the starting material and the final drug product.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Buffers and additives (e.g., phosphate buffers, trifluoroacetic acid).
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).[9]
-
Analytical column appropriate for the analytes (e.g., C18 reverse-phase column).
2. Method Development:
-
Wavelength Selection: Determine the optimal UV detection wavelength where the starting material has maximum absorbance and the final product has minimal interference. A diode array detector can be used to scan a range of wavelengths.[16]
-
Mobile Phase Selection: Develop a mobile phase composition that provides good separation between the starting material and the final product. This often involves a gradient elution of an organic solvent and an aqueous buffer.
-
Column Selection: Choose a stationary phase that provides adequate retention and resolution of the analytes.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve efficient separation in a reasonable analysis time.
3. Sample Preparation:
-
Accurately weigh and dissolve the final drug product in a suitable solvent to a known concentration.
-
Prepare a stock solution of the starting material reference standard and perform serial dilutions to create calibration standards.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution of the final drug product.
-
Analyze the resulting chromatograms to identify and quantify the peak corresponding to the starting material.[9]
5. Validation:
-
Validate the analytical method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizing the Workflow and Decision-Making Process
Workflow for Confirming Absence of Starting Material
The following diagram illustrates the general workflow from sample receipt to final reporting for the analysis of starting materials in a final drug product.
References
- 1. rroij.com [rroij.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. rsc.org [rsc.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
Cross-Referencing NMR Data of Methyl 3-hydroxy-2,2-dimethylpropanoate with Literature Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of experimental NMR data for methyl 3-hydroxy-2,2-dimethylpropanoate against established literature values, offering a benchmark for compound verification.
Data Presentation: NMR Spectral Data Comparison
Table 1: ¹H NMR Data Comparison for this compound
| Assignment | Experimental ¹H NMR (ppm in CDCl₃) | Literature ¹H NMR (ppm in DMSO-d₆) |
| -OH | User-provided value | 4.75 (t, J=5.6 Hz, 1H) |
| -OCH₃ | User-provided value | 3.58 (s, 3H) |
| -CH₂- | User-provided value | 3.29 (d, J=5.6 Hz, 2H) |
| -C(CH₃)₂ | User-provided value | 1.05 (s, 6H) |
Table 2: ¹³C NMR Data Comparison for this compound
| Assignment | Experimental ¹³C NMR (ppm in CDCl₃) | Literature ¹³C NMR (ppm in CDCl₃) |
| C=O | User-provided value | Data not available in literature |
| -OCH₃ | User-provided value | Data not available in literature |
| -CH₂- | User-provided value | Data not available in literature |
| -C(CH₃)₂ | User-provided value | Data not available in literature |
| C (CH₃)₂ | User-provided value | Data not available in literature |
Note: Users should input their experimentally determined chemical shifts in the designated columns for direct comparison.
Experimental Protocols
To ensure the reliability and reproducibility of NMR data, a standardized experimental protocol is essential. The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-5 seconds to allow for full proton relaxation between scans.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A spectral width of 200-240 ppm is standard for most organic molecules.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Cross-Referencing NMR Data
The process of validating a synthesized compound by comparing its NMR data with literature values can be visualized as a systematic workflow. This ensures that all necessary steps are taken to confirm the structure and purity of the compound.
This structured approach ensures a thorough and objective comparison, leading to confident structural assignment of the synthesized this compound. Should discrepancies arise between the experimental and literature data, further purification or re-synthesis may be necessary.
Benchmarking Methyl 3-Hydroxy-2,2-Dimethylpropanoate in Resin Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of methyl 3-hydroxy-2,2-dimethylpropanoate as a co-monomer in resin formulations. While direct comparative data is limited in publicly available literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive evaluation against common alternatives.
This compound, also known as hydroxypivalic acid methyl ester, is a promising intermediate for saturated polyester resins, polyurethanes, and coatings.[1] Its unique neopentyl structure is anticipated to impart distinct properties to the final resin, such as enhanced thermal stability and weatherability, similar to other neopentyl-containing diols like neopentyl glycol.[2][3]
Hypothetical Performance Benchmarking
Table 1: Resin Formulations
| Formulation ID | Diacid Component(s) | Diol Component 1 | Molar Ratio (Diol 1) | Diol Component 2 (Co-monomer) | Molar Ratio (Diol 2) | Catalyst |
| RESIN-A-CTRL | Isophthalic Acid | Neopentyl Glycol | 1.0 | - | - | Tin(II) octoate |
| RESIN-B-EXP | Isophthalic Acid | Neopentyl Glycol | 0.8 | This compound | 0.2 | Tin(II) octoate |
| RESIN-C-ALT | Isophthalic Acid | 2-Methyl-1,3-propanediol | 1.0 | - | - | Tin(II) octoate |
Table 2: Comparative Performance Data of Cured Resins
| Formulation ID | Viscosity (cPs at 25°C) | Hardness (Shore D) | Adhesion (Pull-off Strength, MPa) | Tg (°C) | Td (5% weight loss, °C) |
| RESIN-A-CTRL | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| RESIN-B-EXP | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| RESIN-C-ALT | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the comparative data.
Synthesis of Polyester Resins
This protocol describes a two-stage melt condensation process for preparing polyester resins.
Materials:
-
Diacids (e.g., Isophthalic Acid, Adipic Acid)
-
Diols (e.g., this compound, Neopentyl Glycol, 2-Methyl-1,3-propanediol)
-
Catalyst (e.g., Tin(II) octoate, p-Toluene sulfonic acid)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column.
Procedure:
-
Charge the reaction kettle with the diacid and diol components according to the molar ratios specified in the formulation (e.g., Table 1). A 5-15% excess of the diol component is often used to ensure hydroxyl termination.[4]
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture to 150-190°C to initiate the esterification reaction. Water will begin to distill off.
-
Gradually increase the temperature to 210-230°C over several hours, maintaining a steady distillation of water.
-
Monitor the reaction progress by periodically measuring the acid value of the resin.[4]
-
Once the acid value drops below a target threshold (e.g., <10 mg KOH/g), add the catalyst (e.g., 0.1-0.5% by weight of reactants).
-
Apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Continue the reaction until the desired molecular weight or viscosity is achieved.
-
Cool the resulting polyester resin under a nitrogen blanket.
Performance Testing of Cured Resins
a. Viscosity Measurement
-
Standard: ASTM D1725 - Standard Test Method for Viscosity of Resin Solutions.[5]
-
Procedure:
-
Prepare resin solutions of a specified concentration in a suitable solvent (e.g., xylene).
-
Use a bubble viscometer or a rotational viscometer to measure the viscosity at a controlled temperature (e.g., 25°C).[1]
-
For rotational viscometry, record the viscosity in centipoise (cPs) at a defined spindle speed and shear rate.
-
b. Hardness Testing
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[6]
-
Procedure:
-
Cast the resin into a mold of sufficient thickness (typically >6 mm) and cure according to the desired schedule.
-
Allow the cured samples to condition at standard temperature and humidity for at least 24 hours.
-
Use a Shore D durometer to measure the indentation hardness at multiple points on the surface of the cured resin.[7]
-
Record the average of the readings.
-
c. Adhesion Testing
-
Standard: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.[8][9]
-
Procedure:
-
Apply a uniform film of the resin to a prepared substrate (e.g., steel or aluminum panels).
-
Cure the resin film as required.
-
Securely bond a loading fixture (dolly) to the surface of the cured resin using a suitable adhesive.
-
Once the adhesive has cured, attach a portable pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular force to the fixture at a specified rate until the dolly is detached.
-
Record the pull-off strength in megapascals (MPa) and note the nature of the failure (e.g., adhesive or cohesive failure).
-
d. Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Procedure:
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Procedure:
-
Place a small, accurately weighed sample (10-20 mg) of the cured resin into a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.[12]
-
Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[13]
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural comparison of this compound with common alternatives.
Caption: Experimental workflow for resin formulation, synthesis, and performance evaluation.
Caption: Structural comparison of key diols for resin formulation.
References
- 1. epoxyworks.com [epoxyworks.com]
- 2. nbinno.com [nbinno.com]
- 3. alterchem.ru [alterchem.ru]
- 4. scispace.com [scispace.com]
- 5. store.astm.org [store.astm.org]
- 6. micomlab.com [micomlab.com]
- 7. Resin Formulators Shore Hardness (00, A, D) Testing Per ASTM D2240 (Includes 3 Individual Results and Average) | GracoRoberts [gracoroberts.com]
- 8. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 9. hightower-labs.com [hightower-labs.com]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 3-hydroxy-2,2-dimethylpropanoate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Methyl 3-hydroxy-2,2-dimethylpropanoate, ensuring a safe and compliant laboratory environment.
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount. This guide provides clear, procedural steps for the safe disposal of this compound, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory. This includes protective gloves, protective clothing, and eye/face protection.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
In case of accidental exposure:
-
Eyes: Immediately rinse with copious amounts of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Skin: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap.[1] If skin irritation persists, consult a physician.[3]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If symptoms occur, get medical attention.[3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Do not allow the substance to enter drains, waterways, or sewer systems.[1]
-
Containment: Absorb any spills with an inert material such as sand, silica gel, or vermiculite.[1]
-
Collection: Carefully transfer the spilled material and any contaminated absorbent into a suitable, airtight, and clearly labeled hazardous waste container.
-
Storage: Store the sealed container in a designated and secure hazardous waste storage area, away from incompatible materials. Keep the container tightly closed in a well-ventilated place.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 14002-80-3 |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol [4] |
| Appearance | Clear, colorless liquid[5] |
| Boiling Point | 177-178 °C at 740 mmHg[5] |
| Density | 1.036 g/mL at 25 °C[5] |
| Flash Point | 76 °C (168.8 °F) - closed cup |
| Refractive Index | n20/D 1.428[5] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Methyl 3-hydroxy-2,2-dimethylpropanoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Methyl 3-hydroxy-2,2-dimethylpropanoate are paramount for both personal safety and environmental responsibility. This guide provides immediate, essential information and step-by-step procedures for the safe operational use and disposal of this compound.
Chemical Safety Profile:
This compound is recognized as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Proper handling requires strict adherence to safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn where there is a potential for splashing.[2] |
| Hand Protection | Chemically resistant gloves | Nitrile rubber gloves are recommended for incidental splash protection. For prolonged or immersive contact, gloves with a documented breakthrough time for similar esters should be considered. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Should be worn to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Operations should be conducted in a chemical fume hood to minimize inhalation of vapors. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3] |
Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Handling: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid direct contact with skin and eyes and prevent the inhalation of vapors.
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed when not in use.
Operational and Disposal Plan
A systematic approach to the use and disposal of this compound is essential for safety and regulatory compliance.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound during a typical laboratory experiment.
Caption: Safe handling workflow for this compound.
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable for liquid waste.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must include the full chemical name: "this compound" and indicate that it is a combustible liquid.
-
Note the accumulation start date on the label.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full, or before it exceeds the allowable accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
